Homosalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJONWNBBTCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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DSSTOX Substance ID |
DTXSID1026241 | |
| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Boiling Point |
322 to 329 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Density |
1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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CAS No. |
118-56-9 | |
| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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| Record name | Homosalate | |
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| Record name | Homosalate [USAN:USP:INN] | |
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| Record name | Homosalate | |
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| Record name | Homosalate | |
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| Record name | Homosalate | |
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| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
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| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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| Record name | Homosalate | |
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| Record name | HOMOSALATE | |
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Foundational & Exploratory
Homosalate's UV Absorption: A Technical Deep Dive into its Photoprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homosalate, a widely utilized organic ultraviolet (UV) filter in commercial sunscreens, primarily functions by absorbing high-energy UVB radiation and dissipating it as less harmful thermal energy. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its photophysical and photochemical properties. The process is underpinned by an ultrafast excited-state intramolecular proton transfer (ESIPT) reaction, a key feature for the effective and safe dissipation of absorbed UV energy. This document provides a comprehensive overview of this compound's UV absorption characteristics, photostability, and the experimental methodologies employed to evaluate its efficacy and safety.
Chemical Properties and UV Absorption Spectrum
This compound, or 3,3,5-trimethylcyclohexyl salicylate, is an ester of salicylic acid and 3,3,5-trimethylcyclohexanol.[1] The salicylate moiety is the chromophore responsible for its UV-absorbing properties.[1][2] It strongly absorbs UVB radiation in the range of 295 to 315 nm, with a peak absorption maximum (λmax) around 306 nm.[3][4]
| Property | Value | Reference |
| Chemical Name | 3,3,5-trimethylcyclohexyl 2-hydroxybenzoate | |
| CAS Number | 118-56-9 | |
| Molecular Formula | C16H22O3 | |
| Molecular Weight | 262.34 g/mol | |
| UV Absorption Range | 295 - 315 nm | |
| Peak Absorption (λmax) | ~306 nm | |
| Approved Concentration (USA) | Up to 15% | |
| Approved Concentration (EU) | Up to 7.34% |
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
The primary mechanism by which this compound dissipates absorbed UV energy is through an efficient and rapid photophysical process known as excited-state intramolecular proton transfer (ESIPT). This process occurs in the following steps:
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UV Photon Absorption: The this compound molecule, in its ground electronic state (enol tautomer), absorbs a UVB photon. This absorption excites the molecule to a higher electronic energy state (S1).
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Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen of the ester group are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. This process is extremely rapid, occurring on a femtosecond timescale.
-
Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground electronic state through non-radiative decay pathways, primarily by releasing the excess energy as heat (vibrational relaxation).
-
Reverse Proton Transfer: In the ground state, the keto tautomer is less stable than the enol tautomer. Consequently, a reverse proton transfer occurs, regenerating the original enol form of the this compound molecule, ready to absorb another UV photon.
This cyclical process allows for the efficient conversion of harmful UV radiation into harmless thermal energy without generating significant amounts of reactive oxygen species or undergoing photochemical degradation, which is a desirable characteristic for a sunscreen filter.
Experimental Protocols
Determination of UV Absorption Spectrum and Molar Extinction Coefficient
This protocol outlines the procedure for determining the UV absorption characteristics of this compound.
Objective: To measure the UV-Visible absorption spectrum of this compound and calculate its molar extinction coefficient (ε).
Materials:
-
This compound standard
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Visible spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve the standard in a known volume of ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with ethanol to prepare a series of standard solutions of decreasing concentrations.
-
-
Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of each standard solution in a 1 cm quartz cuvette.
-
-
Data Analysis:
-
Plot the absorbance at the λmax (approximately 306 nm) against the concentration of the standard solutions.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear regression is the molar extinction coefficient (ε) when the concentration (c) is in mol/L and the path length (b) is in cm.
-
In Vitro Photostability Assessment
This protocol describes a method for evaluating the photostability of a sunscreen formulation containing this compound.
Objective: To determine the change in UV absorbance of a sunscreen formulation after exposure to a controlled dose of UV radiation.
Materials:
-
Sunscreen formulation containing this compound
-
Polymethylmethacrylate (PMMA) plates
-
Solar simulator with a controlled UV output
-
UV-Visible spectrophotometer with an integrating sphere
-
Gloved finger or automated spreading device
-
Analytical balance
Procedure:
-
Sample Application:
-
Accurately weigh a specific amount of the sunscreen formulation.
-
Apply the formulation evenly onto the surface of a PMMA plate at a standard concentration (e.g., 1.0 mg/cm²).
-
Allow the film to dry for a specified period (e.g., 30 minutes) in the dark.
-
-
Initial Absorbance Measurement:
-
Measure the initial UV absorbance spectrum (290-400 nm) of the sunscreen film using the spectrophotometer.
-
-
UV Irradiation:
-
Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose can be correlated to a specific Sun Protection Factor (SPF) value.
-
-
Post-Irradiation Absorbance Measurement:
-
After irradiation, re-measure the UV absorbance spectrum of the sunscreen film.
-
-
Data Analysis:
-
Compare the pre- and post-irradiation absorbance spectra.
-
Calculate the percentage of photostability by comparing the area under the curve (AUC) of the absorbance spectra before and after irradiation.
-
Conclusion
This compound's efficacy as a UVB filter is primarily attributed to its molecular structure, which facilitates a rapid and efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This process allows for the safe dissipation of absorbed UV energy as heat, thereby protecting the skin from the harmful effects of solar radiation. While this compound is an effective UVB absorber, its photostability can be a concern, and it is often formulated with other UV filters to provide broad-spectrum protection and enhance overall product stability. The experimental protocols detailed in this guide provide a framework for the quantitative evaluation of this compound's UV absorption properties and photostability, which are crucial for the development of safe and effective sunscreen products. Further research into the photodynamics and potential biological interactions of this compound will continue to refine its use in dermatological and cosmetic applications.
References
A Deep Dive into the Photochemical Landscape of Homosalate Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate (HMS), chemically known as 3,3,5-trimethylcyclohexyl salicylate, is a widely utilized organic ultraviolet (UV) filter in commercial sunscreen and personal care products.[1][2] Its primary function is to absorb UVB radiation (295-315 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[2][3][4] this compound is an ester formed from the reaction of salicylic acid and 3,3,5-trimethylcyclohexanol. It exists as a mixture of cis- and trans- diastereomers, with the ratio of these isomers varying depending on the manufacturing method, reported at ratios such as 40:60 and approximately 90:10 (cis:trans).
This technical guide provides an in-depth exploration of the photochemical properties of this compound and its isomers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, photostability, potential photoreactions, and the experimental methodologies used for its evaluation.
Core Photochemical Mechanism: The Role of ESIPT
The primary mechanism by which this compound provides photoprotection is through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This highly efficient, ultrafast process allows for the rapid and safe dissipation of absorbed UV energy as heat, minimizing the likelihood of harmful photochemical reactions.
The ESIPT process in this compound can be described in the following steps:
-
Photoexcitation: Upon absorbing a UVB photon, the this compound molecule in its stable enol tautomer form is promoted to an excited electronic state (S1).
-
Intramolecular Proton Transfer: In this excited state, a proton from the hydroxyl group is rapidly transferred to the carbonyl oxygen. This transfer is facilitated by the intramolecular hydrogen bond present in the molecule's structure. This process leads to the formation of a transient, less stable keto tautomer in an excited state.
-
Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state through non-radiative pathways, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: Finally, a reverse proton transfer occurs in the ground state, regenerating the original enol tautomer, ready to absorb another UV photon.
This entire cycle occurs on an ultrafast timescale, which is a key characteristic of an effective photoprotective agent.
Physicochemical and UV Absorption Properties
This compound is an oil-soluble liquid that acts as a UVB filter, with its peak absorption centered around 306 nm. It is considered a weak UVB absorber compared to other agents, which is why it is often used at higher concentrations (up to 15% in the U.S. and 10% in the EU) and in combination with other UV filters. Beyond its primary function as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, such as avobenzone, and enhances the water resistance of sunscreen formulations.
Isomer-Specific Properties
While many studies treat this compound as a single chemical entity, it is crucial to recognize its isomeric nature. The cis- and trans-isomers exhibit differences in their toxicokinetics, with oral bioavailability of cis-homosalate being significantly lower than that of trans-homosalate. Although detailed comparative data on the photochemical properties of the individual isomers are scarce in the literature, it is reasonable to infer that their three-dimensional structure could influence the efficiency of the ESIPT process and other photochemical pathways. Furthermore, studies have pointed to the potential existence of a second, long-lived conformer of this compound that does not undergo ESIPT, which could have different photophysical characteristics.
Quantitative Data Summary
The following tables summarize the available quantitative data on the physicochemical and photochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₂O₃ | |
| Molar Mass | 262.349 g·mol⁻¹ | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Insoluble in water; Oil-soluble | |
| Boiling Point | 181–185 °C | |
| Melting Point | < -20 °C | |
| Density | 1.05 g/cm³ (20 °C) |
Table 2: Photochemical Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| UV Absorption Max (λmax) | ~306-309 nm | In various solvents (acetonitrile, ethanol, cyclohexane) | |
| UV Absorption Range | 295 - 315 nm | - | |
| Phosphorescence Quantum Yield (Φp) | 4.9% | In ethanol at 77 K | |
| Fluorescence Lifetime | 12–20 ns | Gas-phase |
Photostability and Potential Photoreactions
This compound is generally regarded as photostable. Its efficient ESIPT mechanism prevents the molecule from lingering in an excited state where it would be susceptible to degradation. Moreover, this compound can help to photostabilize other, more labile UV filters, such as the UVA filter avobenzone.
Despite its high photostability, alternative de-excitation pathways, although minor, can occur. These include fluorescence and intersystem crossing (ISC) to an excited triplet state. The formation of triplet states is a potential concern as they can interact with molecular oxygen to produce singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can be cytotoxic. While phosphorescence from this compound has been observed at cryogenic temperatures, suggesting the formation of triplet states, the quantum yield for this process is low under physiological conditions.
In its deprotonated form, which could be relevant in certain formulations or biological environments, studies on gaseous this compound ions have shown that upon UV excitation, the dominant decay pathway is electron detachment, rather than molecular fragmentation. This propensity for electron detachment could be a consideration in the design of new sunscreen molecules, as it is associated with the production of reactive free electrons.
Phototoxicity Profile
Extensive testing has shown that this compound does not have photoallergic, contact allergic, or phototoxic potential in humans. In vitro assays using murine fibroblasts and in vivo studies in animals have not indicated a phototoxic potential. However, it is important to note that one study has suggested that this compound, among other UV filters, can become toxic to marine life such as corals and sea anemones when exposed to UV light.
Experimental Protocols
The characterization of the photochemical properties of this compound and its isomers involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Photostability Assessment by UV Spectroscopy
This method, based on ISO 24443 principles, evaluates the change in UV absorbance of a sunscreen film after exposure to a controlled dose of UV radiation.
-
Objective: To quantify the loss of UV protection after UV irradiation.
-
Materials & Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output.
-
Polymethyl methacrylate (PMMA) plates.
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Positive displacement pipette or automated syringe for sample application.
-
-
Methodology:
-
Sample Preparation: Apply a precise amount of the test formulation (e.g., 1.3 mg/cm²) evenly onto the roughened surface of a PMMA plate.
-
Drying: Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for a specified time (e.g., 30 minutes) to form a stable, even film.
-
Pre-irradiation Measurement: Measure the initial UV absorbance spectrum (A₀(λ)) of the sample-coated plate from 290 nm to 400 nm using the spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is often calculated as a fraction of the product's labeled Sun Protection Factor (SPF).
-
Post-irradiation Measurement: After irradiation, remeasure the UV absorbance spectrum (A(λ)) of the same plate.
-
Data Analysis: Compare the pre- and post-irradiation spectra. The percentage of photostability can be calculated by comparing the area under the absorbance curve before and after irradiation. A loss of area indicates photodegradation.
-
Identification of Photodegradation Products by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (DAD) or mass spectrometry (MS) detector is used to separate and identify potential photodegradation products.
-
Objective: To identify and quantify the parent UV filter and any new chemical species formed after UV exposure.
-
Materials & Equipment:
-
HPLC system with DAD or MS detector.
-
Appropriate HPLC column (e.g., C18).
-
Solar simulator.
-
Quartz cuvettes or plates for irradiation.
-
Extraction solvents (e.g., methanol, acetonitrile).
-
-
Methodology:
-
Sample Irradiation: Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol) or a complete formulation and expose it to a controlled dose of UV radiation from a solar simulator.
-
Extraction (for formulations): After irradiation, extract the UV filters and any photoproducts from the formulation matrix using a suitable solvent. This may involve sonication to ensure complete dissolution.
-
HPLC Analysis:
-
Inject a non-irradiated (control) sample and the irradiated sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate the components.
-
The DAD detector will provide UV spectra for each separated peak, which can help in preliminary identification.
-
The MS detector will provide mass-to-charge ratio data, allowing for the determination of the molecular weight of the parent compound and any photoproducts, aiding in their structural elucidation.
-
-
Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. A decrease in the peak area of the parent this compound peak indicates degradation. The appearance of new peaks suggests the formation of photoproducts.
-
Time-Resolved Spectroscopy for Mechanistic Studies
Techniques like femtosecond transient absorption spectroscopy are employed to study the ultrafast dynamics following photoexcitation, such as the ESIPT process.
-
Objective: To directly observe the formation and decay of transient species (e.g., excited states, tautomers) on the femtosecond to nanosecond timescale.
-
Materials & Equipment:
-
Femtosecond laser system (pump and probe beams).
-
Transient absorption spectrometer.
-
Flow-through sample cell to prevent sample degradation.
-
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is continuously flowed through a sample cell to ensure a fresh sample is always being interrogated.
-
Pump-Probe Measurement:
-
An ultrashort 'pump' laser pulse excites the this compound molecules to the S1 state.
-
A second, broadband 'probe' pulse, delayed in time relative to the pump pulse, passes through the sample.
-
The change in the absorption of the probe pulse is measured as a function of the time delay between the pump and probe.
-
-
Data Analysis: The resulting transient absorption spectra reveal the electronic and vibrational dynamics of the excited molecules. By fitting the decay kinetics at different wavelengths, the lifetimes of the transient species can be determined, providing direct evidence for processes like ESIPT.
-
Conclusion
This compound's photochemical behavior is dominated by an efficient and rapid excited-state intramolecular proton transfer (ESIPT) mechanism, which underpins its photostability and efficacy as a UVB filter. While it is generally considered a safe and stable ingredient, the existence of different isomers and conformers presents a more complex photochemical landscape than is often appreciated. Minor photochemical pathways, such as intersystem crossing to a triplet state, can occur and warrant consideration, particularly in the context of formulation interactions and long-term skin exposure. The detailed experimental protocols provided herein offer a framework for the continued investigation and rigorous evaluation of this compound and next-generation UV filters. A deeper understanding of the distinct properties of this compound's isomers is a key area for future research that will be critical for optimizing sunscreen formulations for both safety and efficacy.
References
The Environmental Trajectory of Homosalate: A Deep Dive into its Fate and Bioaccumulation in Aquatic Ecosystems
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the environmental presence, persistence, and biological uptake of the common UV filter, homosalate, in aquatic environments.
This compound, a prevalent ingredient in sunscreens and personal care products, is increasingly detected in aquatic ecosystems worldwide. Its potential for environmental persistence and bioaccumulation has raised concerns among the scientific community. This technical whitepaper provides an in-depth analysis of the environmental fate and bioaccumulation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant processes to support further research and risk assessment.
Physicochemical Properties and Environmental Partitioning
This compound is a lipophilic organic compound, a characteristic that significantly influences its environmental behavior.[1] Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition from water into organic matter, such as sediments and the tissues of aquatic organisms.[2][3] This property is a key determinant of its potential for bioaccumulation.
| Property | Value | Reference |
| Log Kow (Octanol-Water Partition Coefficient) | > 4.5 | [1] |
| Water Solubility | Very slightly soluble | [4] |
| Vapor Pressure | Moderate volatility from water and moist soil | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6,778 L/kg (calculated) |
Environmental Fate: Persistence and Degradation
Once introduced into aquatic environments, this compound is subject to various degradation processes, including biodegradation and photodegradation. While it is considered inherently and ultimately biodegradable in water, the rate and extent of this degradation can vary depending on environmental conditions.
Biodegradation: Studies have shown that this compound can be degraded by microbial consortia. One study using non-adapted activated sludge demonstrated 62% degradation over 60 days, classifying it as inherently biodegradable. However, some research suggests that certain hydrophobic UV filters can be recalcitrant to biodegradation under specific conditions.
Photodegradation: As a UV filter, this compound is designed to absorb UV radiation. While this property makes it effective in sunscreens, it also makes it susceptible to photodegradation in the environment. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis.
Hydrolysis: this compound undergoes rapid degradation by hydrolysis.
Environmental Concentrations
This compound has been detected in various aquatic compartments, including surface water and sediment, with concentrations varying based on proximity to recreational areas and wastewater discharge points.
| Environmental Compartment | Concentration Range | Location Examples | Reference(s) |
| Surface Water | 2.4 ng/L - 2812 ng/L | Hong Kong Harbor, Canary Island beaches, Chesapeake Bay, US Virgin Islands, Oahu (Hawaii) reefs | |
| Sediment | Below 0.1 µg/g dry wt (maximum recorded) | Various |
Bioaccumulation in Aquatic Organisms
Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms. Bioaccumulation refers to the uptake of a chemical from all exposure routes, including water and food. The bioconcentration factor (BCF), which measures uptake from water alone, and the bioaccumulation factor (BAF), which considers all routes, are key metrics for assessing this potential.
| Organism | Parameter | Value | Reference |
| Red Swamp Crayfish (Procambarus clarkii) | BAF | 991 ± 569 L/kg | |
| Fish (Predicted) | BCF | 5,387 L/kg | |
| Various Crayfish Species (Field Study) | Tissue Concentration | Up to 399 ng/g DW | |
| Saltwater Predator Fishes | Tissue Concentration | Up to 58.5 ng/g |
Experimental Protocols
Accurate assessment of this compound's environmental fate and bioaccumulation relies on robust analytical methodologies.
Sample Collection and Preparation for Water Analysis
A common method for the analysis of this compound in environmental water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Collection: Collect 100-500 mL of water in a clean glass container.
-
Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike the filtered water sample with a known amount of a labeled internal standard, such as this compound-d4, to correct for matrix effects and variations during sample preparation.
-
Solid-Phase Extraction (SPE):
-
Condition a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained this compound and internal standard with an organic solvent like ethyl acetate or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Separation: Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid additive.
-
Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of this compound in the environmental sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Key Processes
To better understand the complex interactions and pathways related to this compound in aquatic ecosystems, the following diagrams illustrate key conceptual frameworks.
Endocrine Disruption and Signaling Pathways
Some studies have raised concerns about the potential for this compound to act as an endocrine disruptor in aquatic life, potentially impairing growth and reproduction. While the precise signaling pathways affected are an area of ongoing research, the general mechanism of endocrine disruption by xenobiotics often involves interference with the estrogen receptor signaling pathway.
Conclusion and Future Research
The presence of this compound in aquatic ecosystems is well-documented, and its physicochemical properties suggest a potential for bioaccumulation. While degradation processes do occur, the continuous input of this compound from human activities warrants further investigation into its long-term ecological effects. Future research should focus on elucidating the specific biotransformation products of this compound in various aquatic species, further refining analytical methods to detect low environmental concentrations, and conducting more comprehensive studies on its potential to disrupt critical biological signaling pathways. A deeper understanding of these aspects is crucial for developing effective environmental management strategies and ensuring the ecological safety of personal care product ingredients.
References
- 1. Predicting the acute aquatic toxicity of organic UV filters used in cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Summary - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Homosalate: An In-depth Technical Guide to its Genotoxicity and Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homosalate, a common UV filter in sunscreens and personal care products, has come under scientific scrutiny for its potential genotoxic and cytotoxic effects. This technical guide provides a comprehensive overview of the current in vitro evidence regarding this compound's impact on various cell lines. It details the experimental methodologies used to assess its safety profile, presents quantitative data from key studies, and visualizes the implicated cellular signaling pathways. This document aims to be a critical resource for researchers in toxicology, dermatology, and drug development, offering a consolidated repository of technical information to inform future research and safety assessments.
Introduction
This compound is an organic compound belonging to the salicylate class of chemicals, functioning as a chemical UVB filter by absorbing ultraviolet radiation. Its widespread use and potential for systemic absorption have prompted investigations into its biological effects at the cellular level. Concerns have been raised regarding its potential as an endocrine disruptor and its capacity to induce cellular damage.[1] This guide focuses specifically on the in vitro evidence of this compound-induced genotoxicity (damage to genetic material) and cytotoxicity (cell death and damage) in various cell lines, providing a technical foundation for understanding its toxicological profile.
Cytotoxicity of this compound
Studies have demonstrated that this compound can induce cytotoxic effects in a dose- and time-dependent manner across different cell lines. The primary methods for assessing this have been the MTT and LDH assays.
Quantitative Cytotoxicity Data
The following tables summarize the key quantitative findings from studies on this compound's cytotoxicity.
Table 1: Cytotoxicity of this compound in MCF-7 Human Breast Cancer Cells
| Concentration (µM) | Exposure Time | Assay | Endpoint | Result | Reference |
| > 1000 | 24 hours | MTT | Cell Viability | Dose-dependent decrease | [2][3] |
| 2000 | 24 hours | MTT | Cell Viability | Decreased to 57% | |
| 250, 500, 750, 1000, 1500, 2000 | 24 hours | LDH | Membrane Integrity | Not specified |
Table 2: Cytotoxicity of this compound in Other Cell Lines
| Cell Line | Concentration | Exposure Time | Assay | Endpoint | Result | Reference |
| Human Peripheral Lymphocytes | 200 µg/mL | 30 and 120 min | Trypan Blue | Cell Viability | >90% viability | |
| FRTL-5 (rat thyroid cells) | Starting from 250 µM | 72 hours | WST-1 | Cell Viability | Significant reduction | |
| NHT (human thyroid cells) | 2000 µM | 48 and 72 hours | WST-1 | Cell Viability | Significant reduction | |
| HTR8/SVneo (human trophoblast) | Not specified | Not specified | Not specified | Cell Proliferation | Dose-dependent decrease |
Genotoxicity of this compound
This compound has been shown to induce genotoxic effects, including DNA damage and chromosomal abnormalities. The primary assays used to evaluate these effects are the Comet assay and the in vitro micronucleus test.
Quantitative Genotoxicity Data
The following tables summarize the key quantitative findings from studies on this compound's genotoxicity.
Table 3: Genotoxicity of this compound in Human Peripheral Lymphocytes
| Concentration (µg/mL) | Exposure Time | Assay | Endpoint | Result | Reference |
| 10, 50, 100, 200 | 30 and 120 min | Comet Assay | DNA Migration | Increased in a dose- and time-dependent manner | |
| 200 | 120 min | Comet Assay | DNA Damage | Highest level of DNA damage observed |
Table 4: Genotoxicity of this compound in MCF-7 Cells
| Concentration (µM) | Exposure Time | Assay | Endpoint | Result | Reference |
| 750 and 1000 | 24 hours | Micronucleus Test | Micronucleus Formation | Significantly induced |
Experimental Protocols
This section provides detailed methodologies for the key assays cited in the assessment of this compound's cytotoxicity and genotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Alkaline Comet Assay for DNA Damage
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cultures.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) to remove cell membranes and histones, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for a period to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
In Vitro Micronucleus Test for Chromosomal Damage
The in vitro micronucleus test identifies substances that cause cytogenetic damage, which results in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7, human lymphocytes) and expose them to various concentrations of this compound and controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
Signaling Pathways and Mechanisms of Toxicity
The precise mechanisms by which this compound exerts its genotoxic and cytotoxic effects are still under investigation. However, several signaling pathways have been implicated.
PI3K/AKT and MAPK Signaling Pathways
In human trophoblast cells (HTR8/SVneo), this compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for regulating cell survival, proliferation, and invasion. This compound-induced alterations in these pathways can lead to decreased cell proliferation and increased cell death.
Caption: this compound's modulation of PI3K/AKT and MAPK pathways.
Estrogenic Activity and Gene Expression
This compound has demonstrated estrogenic activity, particularly in estrogen receptor-positive cell lines like MCF-7. It can bind to estrogen receptors and upregulate the expression of estrogen-responsive genes. This endocrine-disrupting activity can contribute to increased cell proliferation.
Caption: Estrogenic activity of this compound in MCF-7 cells.
Oxidative Stress
While not as extensively studied for this compound as for other UV filters, the generation of reactive oxygen species (ROS) is a plausible mechanism for its observed genotoxicity. Oxidative stress can lead to DNA strand breaks and the formation of oxidized DNA bases, which can be detected by the Comet assay.
Summary and Future Directions
The in vitro evidence presented in this guide indicates that this compound exhibits cytotoxic and genotoxic properties in several cell lines, particularly at higher concentrations. The observed effects are dependent on the cell type, concentration, and duration of exposure. Key cellular pathways, including PI3K/AKT, MAPK, and estrogen receptor signaling, appear to be involved in mediating these toxicities.
Future research should focus on:
-
Elucidating detailed dose-response relationships in a wider range of human cell lines, including normal (non-cancerous) cells.
-
Investigating the mechanisms of DNA damage in more detail, including the role of oxidative stress and DNA repair processes.
-
Exploring the long-term effects of low-dose exposure to better understand the potential risks associated with chronic use of this compound-containing products.
-
Conducting in vivo studies to correlate these in vitro findings with potential systemic effects.
This technical guide serves as a foundational document for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the critical areas for future investigation into the cellular effects of this compound.
References
Physical and chemical specifications of homosalate for cosmetic formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate, an organic compound belonging to the salicylate class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the 295-315 nm range, thereby protecting the skin from the harmful effects of sun exposure, including sunburn and an increased risk of skin cancer.[2] Beyond its role as a UV absorber, this compound also serves as an effective solvent for other crystalline UV filters, enhancing the overall stability and aesthetic qualities of cosmetic formulations.[1] This technical guide provides an in-depth overview of the physical and chemical specifications of cosmetic-grade this compound, along with detailed experimental protocols for its analysis, to assist researchers and formulation scientists in its effective and safe use.
Physical and Chemical Specifications
A comprehensive understanding of the physicochemical properties of this compound is essential for its successful incorporation into cosmetic formulations. These properties influence its solubility, stability, and overall performance as a UV filter.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate | [1] |
| INCI Name | This compound | - |
| CAS Number | 118-56-9 | [1] |
| Molecular Formula | C₁₆H₂₂O₃ | |
| Molecular Weight | 262.34 g/mol | |
| Appearance | Clear, colorless to pale yellow viscous liquid | |
| Odor | Slight, characteristic minty odor |
Table 2: Quantitative Physical and Chemical Data for this compound
| Parameter | Specification | Reference |
| Purity (by HPLC) | ≥ 98% | - |
| Refractive Index (20°C) | 1.516 - 1.519 | - |
| Specific Gravity (25°C) | 1.049 - 1.053 | - |
| UV Absorbance (1% w/v in Methanol) | Max. absorbance at 306 nm | |
| Solubility | Insoluble in water; Miscible with common emollients and ethanol | |
| Boiling Point | 181-185°C | |
| Melting Point | < -20°C |
Experimental Protocols
Accurate and reproducible analytical methods are crucial for verifying the quality and performance of this compound in cosmetic formulations. The following section details key experimental protocols.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative determination of this compound in raw materials and finished cosmetic products.
A. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
B. Chromatographic Conditions
-
Mobile Phase: Methanol and 0.5% Acetic Acid in Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 313 nm
-
Injection Volume: 10 µL
C. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 250 µg/mL.
D. Preparation of Sample Solutions
-
Accurately weigh an appropriate amount of the cosmetic product (e.g., 250 mg) into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 0.1% acetic acid in methanol solution and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solution.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
E. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Measurement of Specific Gravity
This protocol is based on the principles of the ASTM D1480 standard test method.
A. Instrumentation and Materials
-
Bingham Pycnometer
-
Constant temperature water bath
-
Analytical balance (accurate to 0.1 mg)
-
Thermometer
-
Cleaning solvents (e.g., acetone, isopentane)
B. Procedure
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer and record the mass.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in the constant temperature water bath set to 25°C and allow it to equilibrate.
-
Once equilibrated, carefully remove any excess sample from the pycnometer's capillary.
-
Wipe the outside of the pycnometer dry and weigh it. Record the mass.
-
Calculate the specific gravity using the appropriate formula, taking into account the calibration factor of the pycnometer.
Measurement of Refractive Index
This protocol follows the principles of the ASTM D1218 standard test method.
A. Instrumentation and Materials
-
Abbe-type refractometer with a temperature-controlled prism
-
Light source (e.g., sodium lamp)
-
Reference liquids of known refractive index for calibration
-
Lens paper and suitable solvent for cleaning
B. Procedure
-
Calibrate the refractometer using a reference liquid with a known refractive index at 20°C.
-
Ensure the refractometer prism is clean and dry.
-
Apply a few drops of the this compound sample onto the prism surface.
-
Close the prism and allow the sample to reach the set temperature of 20°C.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read and record the refractive index from the instrument's scale.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key relationships and workflows relevant to the formulation and analysis of this compound.
References
The Evolution and Synthesis of Homosalate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Homosalate (3,3,5-trimethylcyclohexyl salicylate) is a widely utilized organic ultraviolet (UV) filter, primarily absorbing within the UVB spectrum (295-315 nm), a key region associated with DNA damage and increased skin cancer risk.[1] This technical guide provides a comprehensive overview of the historical development of this compound, from its origins as a salicylate derivative to its current regulatory status. Furthermore, this guide details the primary synthesis methodologies, with a focus on transesterification and Fischer-Speier esterification, providing experimental protocols and quantitative data to inform researchers and chemical development professionals.
Historical Development
The regulatory journey of this compound has seen it approved for use in sunscreen products across various global regions, including the United States, Europe, Japan, and Australia.[2] In the United States, sunscreen ingredients like this compound were "grandfathered" into the over-the-counter (OTC) drug monograph system in the 1970s. However, with increased usage and evolving safety standards, the U.S. Food and Drug Administration (FDA) has been re-evaluating the Generally Recognized as Safe and Effective (GRASE) status of many chemical UV filters, including this compound.[3]
In recent years, concerns regarding the potential for endocrine disruption have led to further scrutiny. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the safety of this compound, leading to recommendations for concentration limits in cosmetic products. These regulatory developments are ongoing and shape the future use of this compound in personal care products.
Chemical Synthesis of this compound
The synthesis of this compound is primarily achieved through two main esterification routes: the direct Fischer-Speier esterification of salicylic acid with 3,3,5-trimethylcyclohexanol, and the transesterification of a salicylate ester (such as methyl salicylate) with 3,3,5-trimethylcyclohexanol. A third, less common method involves the reaction of salicyloyl chloride with 3,3,5-trimethylcyclohexanol.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of this compound synthesis, salicylic acid is reacted with 3,3,5-trimethylcyclohexanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.
Caption: Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), 3,3,5-trimethylcyclohexanol (1.5-2.0 eq), and a non-polar solvent such as toluene to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Transesterification
Transesterification is a widely used industrial method for the synthesis of this compound. This process involves the reaction of an alkyl salicylate, most commonly methyl salicylate (wintergreen oil), with 3,3,5-trimethylcyclohexanol in the presence of a catalyst. The reaction is driven to completion by the removal of the lower-boiling alcohol byproduct (methanol). A variety of catalysts can be employed, including alkali metals, metal salts, and solid-supported bases.
References
Homosalate's Potential Impact on Coral Reef Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homosalate, a common organic ultraviolet (UV) filter in sunscreens and personal care products, is facing increasing scrutiny for its potential environmental impact, particularly on fragile coral reef ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on corals. It synthesizes available quantitative toxicity data, details experimental methodologies from key studies, and visually represents the hypothesized signaling pathways through which this compound may exert its effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform further research and the development of environmentally safer UV filters. While research specifically on this compound is still emerging, this guide draws upon the broader knowledge of UV filter ecotoxicology to present a holistic view of the potential risks.
Introduction
Coral reefs, vital marine ecosystems, are under unprecedented threat from a combination of global and local stressors, including climate change, pollution, and coastal development. In recent years, the impact of chemical contaminants from personal care products, particularly UV filters in sunscreens, has become a significant area of concern. This compound (3,3,5-trimethylcyclohexyl salicylate) is an organic UVB filter widely used to protect human skin from the harmful effects of solar radiation. Its presence in coastal waters, resulting from recreational activities and wastewater discharge, raises critical questions about its potential to harm coral health and resilience. This guide aims to consolidate the existing scientific literature on the ecotoxicology of this compound with a focus on coral reef ecosystems.
Quantitative Ecotoxicity Data
The available quantitative data on the toxicity of this compound to coral species is limited but growing. The following table summarizes key findings from published studies.
| Coral Species | Life Stage | Exposure Duration | Endpoint | Effect Concentration (µg/L) | Reference |
| Acropora cervicornis | Adult fragments | 96 hours | EC10 (Tissue attenuation, hypertrophied mucocytes) | 629.9 | [1][2] |
| Pocillopora damicornis | Adult fragments | Not specified | Polyp closure | 1000 | [3] |
Note: EC10 represents the concentration at which a 10% effect is observed. The data for Pocillopora damicornis is an observational endpoint without a specified effect concentration metric.
Experimental Protocols
Understanding the methodologies employed in coral toxicology studies is crucial for interpreting the data and designing future research. Below are detailed protocols from key experiments investigating the effects of this compound and other UV filters.
Acute Toxicity Testing with Coral Fragments (Static Renewal System)
This protocol is based on the methodology used to assess the toxicity of this compound on Acropora cervicornis.[1][2]
-
Test Organism: Fragments of the scleractinian coral Acropora cervicornis.
-
Acclimation: Coral fragments are acclimated to laboratory conditions in a flow-through seawater system for a specified period before the experiment.
-
Exposure System: A static renewal system is used, where the test solutions are completely replaced every 24 hours to maintain the desired exposure concentrations and water quality.
-
Test Concentrations: A range of this compound concentrations are prepared by dissolving the compound in a suitable solvent (e.g., ethanol) and then diluting it in filtered seawater. A solvent control (seawater with the solvent at the same concentration as the highest test solution) and a negative control (filtered seawater only) are included.
-
Exposure Duration: 96 hours.
-
Endpoints Measured:
-
Visual Assessment: Coral fragments are visually assessed daily for signs of stress, including tissue attenuation (thinning or loss of tissue), changes in coloration (bleaching), and excessive mucus production.
-
Polyp Behavior: Polyp retraction or extension can be monitored as an indicator of stress.
-
Histopathology: At the end of the exposure period, coral tissues can be fixed, sectioned, and examined microscopically for cellular changes, such as hypertrophied mucocytes (enlarged mucus-producing cells).
-
-
Data Analysis: The concentration-response relationship is determined, and effect concentrations (e.g., EC10, EC50) are calculated using appropriate statistical models.
Experimental workflow for acute coral toxicity testing.
Hypothesized Signaling Pathways of this compound Toxicity
While the precise molecular mechanisms of this compound's impact on corals are still under investigation, research on other organic UV filters and preliminary data on this compound suggest several potential signaling pathways that could be affected. These pathways are visualized below using Graphviz.
Phototoxicity and Oxidative Stress
This compound has been shown to exhibit phototoxicity, meaning its toxic effects are exacerbated by exposure to UV radiation. This is a critical consideration for photosynthetic organisms like corals that live in sunlit shallow waters. The proposed mechanism involves the absorption of UV energy by this compound, leading to the formation of reactive oxygen species (ROS). Corals can metabolize this compound into conjugates that may also be phototoxic. An overproduction of ROS can overwhelm the coral's antioxidant defenses, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA, and is a known trigger for coral bleaching.
Hypothesized phototoxicity and oxidative stress pathway.
Potential Endocrine Disruption
Some organic UV filters are suspected to be endocrine-disrupting chemicals (EDCs), and this compound is among those under investigation for such properties. In marine invertebrates, EDCs can interfere with hormonal signaling pathways that regulate growth, development, and reproduction. For corals, this could manifest as abnormal larval development or impaired skeletal growth. While direct evidence in corals is limited for this compound, studies on other UV filters like oxybenzone have shown endocrine-disrupting effects leading to skeletal deformities in coral larvae.
Potential endocrine disruption pathway in corals.
Discussion and Future Directions
The current body of research provides initial evidence that this compound may pose a risk to coral reef ecosystems. The documented sublethal effects, such as tissue attenuation and polyp closure, at concentrations that could potentially be found in areas of high recreational use, warrant further investigation. The phototoxic nature of this compound is a particularly significant concern for corals, as their symbiotic relationship with zooxanthellae is dependent on sunlight.
However, there are still significant knowledge gaps that need to be addressed:
-
Chronic Exposure Studies: Most studies to date have focused on acute, short-term exposures. Long-term studies at environmentally relevant concentrations are needed to understand the chronic effects of this compound on coral health, reproduction, and larval survival.
-
Molecular Mechanisms: Further research is required to elucidate the specific signaling pathways affected by this compound in corals. Transcriptomic and proteomic studies could provide valuable insights into the cellular stress responses.
-
Synergistic Effects: Corals in the wild are exposed to a cocktail of stressors, including other chemical contaminants and the effects of climate change (e.g., rising sea temperatures). Future studies should investigate the synergistic effects of this compound with other UV filters and environmental stressors.
-
Metabolism and Bioaccumulation: Understanding how corals metabolize this compound and whether it bioaccumulates in their tissues is crucial for assessing the long-term risk.
Conclusion
While the direct impact of this compound on coral reefs is an area of active research, the available evidence suggests that it is not without risk. The precautionary principle would suggest that a move towards more environmentally benign UV filtering agents is a prudent course of action. For researchers and drug development professionals, this highlights the need for the development and rigorous ecotoxicological testing of new UV filters to ensure they are safe for both human use and sensitive marine ecosystems. Continued research into the specific mechanisms of this compound toxicity will be vital in refining environmental risk assessments and guiding the formulation of "reef-safe" sun protection products.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Homosalate Skin Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate is a widely used organic UV filter in sunscreen and other personal care products to protect the skin from the harmful effects of ultraviolet (UVB) radiation.[1][2] Assessing the dermal absorption of this compound is crucial for evaluating its systemic exposure and potential toxicological risks.[3][4] In vitro methods provide a reliable and ethical alternative to animal testing for determining the percutaneous penetration of cosmetic ingredients.[5] This document provides detailed application notes and protocols for assessing the skin absorption of this compound using established in vitro models, primarily focusing on the Franz diffusion cell system with excised human or porcine skin and reconstructed human epidermis (RhE) models. The protocols are based on internationally recognized guidelines, such as the OECD Test Guideline 428.
Key In Vitro Methods
The gold standard for in vitro dermal absorption studies is the use of excised human skin in a Franz diffusion cell apparatus. However, due to limited availability and ethical considerations, excised porcine skin is often used as a suitable alternative due to its structural similarity to human skin. Reconstructed human epidermis (RhE) models are also gaining acceptance as a reproducible and readily available alternative for screening purposes.
Franz Diffusion Cell System
The Franz diffusion cell is a simple, reproducible, and widely used system for in vitro skin permeation studies. It consists of a donor chamber, where the test substance is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane.
Reconstructed Human Epidermis (RhE) Models
RhE models are three-dimensional cultures of human-derived keratinocytes that form a stratified, differentiated epidermis. These models offer the advantage of high reproducibility and availability, making them suitable for screening and comparative studies.
Quantitative Data Summary
The following table summarizes quantitative data from various in vitro studies on this compound skin absorption. It is important to note that absorption values can vary depending on the formulation, vehicle, and experimental conditions.
| Model | This compound Concentration in Formulation | Applied Dose | Dermal Absorption (% of Applied Dose) | Reference |
| In vitro Human Skin | 10% (w/w) in o/w emulsion | 2 mg/cm² | 3.86 ± 1.43% | |
| In vitro Human Skin | 1% in formulation | Not specified | ~1% | |
| In vivo Rat | 10% and 20% in gel | 10 and 20 mg | 4.2 ± 0.6% and 5.4 ± 1.1% |
Experimental Protocols
Protocol 1: In Vitro Dermal Permeation Study using Franz Diffusion Cells (Based on OECD 428 Guideline)
This protocol describes the assessment of this compound skin absorption from a topical formulation using excised human or porcine skin.
Materials:
-
Franz diffusion cells (static or flow-through)
-
Excised human or porcine skin (dermatomed to a thickness of ~500 µm)
-
This compound-containing formulation
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like 6% PEG-20 oleyl ether or 4% Bovine Serum Albumin)
-
Analytical grade solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut skin sections to a size suitable for mounting on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that might compromise its barrier integrity.
-
Measure and record the skin thickness.
-
Assess barrier integrity using methods like measuring transepidermal water loss (TEWL) or the penetration of a marker molecule (e.g., tritiated water).
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath maintained at 32°C to ensure a physiologically relevant skin surface temperature.
-
-
Application of Formulation:
-
Apply a finite dose of the this compound-containing formulation (e.g., 2 mg/cm²) evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.
-
After the final time point, dismantle the Franz cell.
-
Wash the skin surface to collect any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
-
Sample Extraction and Analysis:
-
Extract this compound from the receptor fluid, skin wash, epidermis, and dermis using an appropriate solvent.
-
Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the concentration of this compound. A calibration curve should be generated using standards of known this compound concentrations.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp).
-
Perform a mass balance calculation to account for the total amount of applied this compound.
-
Protocol 2: In Vitro Skin Absorption using Reconstructed Human Epidermis (RhE) Models
This protocol provides a general framework for using RhE models to assess this compound absorption. Specific protocols may vary depending on the commercial RhE model used.
Materials:
-
Reconstructed human epidermis (RhE) tissue inserts (e.g., EPISKIN™, SkinEthic™)
-
Cell culture plates and appropriate culture medium
-
This compound-containing formulation
-
Receptor fluid (as in Protocol 1)
-
Analytical instrumentation (LC-MS/MS or HPLC)
Procedure:
-
RhE Tissue Preparation:
-
Upon receipt, handle the RhE tissue inserts according to the manufacturer's instructions.
-
Place the inserts into cell culture plates containing pre-warmed culture medium and allow them to equilibrate.
-
-
Application of Formulation and Sampling:
-
Apply a defined amount of the this compound formulation to the surface of the RhE.
-
The receptor fluid in the well below the insert is collected at various time points and replaced with fresh, pre-warmed fluid.
-
-
Sample Analysis:
-
Quantify the amount of this compound in the collected receptor fluid using a validated analytical method as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the permeation parameters as described for the Franz cell method. It is important to note that RhE models may exhibit higher permeability compared to excised human skin.
-
Visualizations
Experimental Workflow for In Vitro Skin Absorption
References
- 1. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Population Pharmacokinetic Model of Homosalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate is a widely used ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the harmful effects of UVB radiation.[1] Given its widespread use, understanding its systemic absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety. Population pharmacokinetic (PPK) modeling is a powerful tool used to quantify the typical pharmacokinetic profile of a drug or substance and the sources of variability in a population. This document provides detailed application notes and protocols for developing a population pharmacokinetic model for this compound, with a focus on dermal absorption.
Recent studies have shown that this compound is systemically absorbed after topical application, with plasma concentrations exceeding the 0.5 ng/mL threshold set by the U.S. Food and Drug Administration (FDA), necessitating further safety evaluations.[1] Furthermore, in vitro studies have raised concerns about its potential as an endocrine disruptor, showing interactions with estrogen, androgen, and progesterone receptors.[2][3] These findings underscore the importance of accurately characterizing this compound's pharmacokinetic profile to inform risk assessments.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from studies on this compound pharmacokinetics and analytical methods for its quantification.
Table 1: Human Pharmacokinetic Parameters of this compound After Topical Application
| Parameter | Value | Study Population | Study Conditions | Source |
| Peak Plasma Concentration (Cmax) | 13.9 - 23.1 ng/mL | 4 volunteers | Single whole-body application of a commercial sunscreen containing 10% this compound. | [4] |
| Terminal Elimination Half-life (t½) | ~24 hours | 4 volunteers | Single whole-body application of a commercial sunscreen containing 10% this compound. | |
| Time to Peak Plasma Concentration (Tmax) | ~8 hours | 4 volunteers | Single whole-body application of a commercial sunscreen containing 10% this compound. | |
| Dermal Absorption | 5.3% (mean + 1SD) | In vitro human skin | Oil/water-based formulation with 10% this compound applied at 2 mg/cm². |
Table 2: Demographics of Human Study Participants in this compound Pharmacokinetic Studies
| Study | Number of Participants | Sex | Age Range (years) | Body Weight (kg) |
| Ebert et al. (2022) | 4 | 2 male, 2 female | 27 - 47 | 63 - 96 |
| Matta et al. (2020) | 48 | 24 male, 24 female | Not specified | Not specified |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Value |
| Linearity Range | 0.2 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | 3.9 - 7.0% |
| Inter-day Precision (%CV) | Not specified |
| Intra-day Accuracy (%Bias) | -7.2 to 7.6% |
| Inter-day Accuracy (%Bias) | Not specified |
| Internal Standard | This compound-d4 |
Experimental Protocols
Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the analysis of this compound in biological matrices.
2.1.1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
2.1.2. Sample Preparation (Protein Precipitation)
-
Thaw all plasma samples and reagents to room temperature.
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of this compound-d4 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
2.1.3. LC-MS/MS Instrumental Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B should be optimized for the specific system to achieve good chromatographic separation.
-
Flow Rate: 0.5 mL/min (adjustable).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
This compound: m/z 263.2 → 139.0
-
This compound-d4: m/z 267.2 → 143.0
-
-
Method Validation: The method should be validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.
Protocol for Developing a Population Pharmacokinetic Model for this compound
This protocol outlines the key steps for developing a PPK model for this compound, particularly after dermal administration, using software such as NONMEM.
2.2.1. Data Collation and Preparation
-
Data Assembly: Collect plasma concentration-time data from clinical or preclinical studies.
-
Covariate Information: Gather individual subject data, including demographics (age, weight, sex, BMI), formulation details, and application site information.
-
Data Formatting: Structure the data into a format suitable for the chosen modeling software (e.g., a CSV file for NONMEM). The dataset should include columns for subject ID, time, concentration, dose, and relevant covariates.
2.2.2. Structural Model Development
-
Model Selection: Start with a one-compartment model with first-order absorption and elimination, which is a common starting point for dermal absorption models. Explore more complex models, such as two-compartment models or models with zero-order or mixed-order absorption, to best describe the data. Given the potential for this compound to form a depot in the stratum corneum, a model that accounts for a lag time or a separate skin compartment may be necessary.
-
Parameterization: The model will be parameterized in terms of apparent clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant(s) (Ka).
2.2.3. Statistical Model Development
-
Inter-individual Variability (IIV): Assume a log-normal distribution for the pharmacokinetic parameters to account for variability between subjects.
-
Residual Unexplained Variability (RUV): Model the variability between the observed and predicted concentrations using proportional, additive, or combined error models.
2.2.4. Covariate Model Building
-
Graphical Analysis: Visually explore the relationships between individual pharmacokinetic parameter estimates and covariates.
-
Statistical Analysis: Use automated methods like stepwise covariate modeling (SCM) or full covariate modeling (FCM) to identify significant covariates. A common approach is forward inclusion followed by backward elimination.
2.2.5. Model Validation
-
Internal Validation:
-
Goodness-of-fit plots: Assess the model by plotting observed versus predicted concentrations, and conditional weighted residuals versus time and predicted concentrations.
-
Visual Predictive Check (VPC): Simulate data from the final model and compare the distribution of the simulated data with the observed data.
-
Bootstrapping: Repeatedly sample from the original dataset and refit the model to assess the stability and robustness of the parameter estimates.
-
-
External Validation: If an independent dataset is available, use it to assess the predictive performance of the final model.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Potentially Affected by this compound
This compound has been shown in vitro to interact with several endocrine signaling pathways. The following diagrams illustrate these potential interactions.
Caption: this compound's potential activation of the Estrogen Receptor α signaling pathway.
Caption: this compound's potential antagonistic effects on Androgen and Progesterone Receptor signaling.
Caption: this compound's modulation of the PI3K/Akt and MAPK/ERK signaling pathways.
Experimental and Modeling Workflows
Caption: Workflow for the bioanalysis of this compound in human plasma.
Caption: Workflow for the development of a population pharmacokinetic model.
References
Protocol for Assessing the Cytotoxicity of Homosalate in MCF-7 Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homosalate is an organic compound commonly used as a UV filter in sunscreens and other personal care products to absorb UVB radiation.[1] Its widespread use has prompted investigations into its potential effects on human health, including its endocrine-disrupting properties and cytotoxic effects on various cell lines.[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in the human breast adenocarcinoma cell line, MCF-7, a well-established in vitro model for studying the effects of endocrine disruptors. The protocols outlined below describe methods for evaluating cell viability, membrane integrity, and apoptosis induction.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of this compound on MCF-7 cells.
Table 1: Cell Viability of MCF-7 Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h Exposure |
| 250 | No significant change |
| 500 | No significant change |
| 750 | No significant change |
| 1000 | Significant decrease |
| 1500 | Significant decrease |
| 2000 | ~57%[3][4] |
Note: The fifty percent inhibition concentration (IC50) for this compound in MCF-7 cells has been calculated to be 2.25 mM after 24 hours of exposure.[5]
Table 2: Cell Membrane Integrity of MCF-7 Cells Treated with this compound (LDH Assay)
| This compound Concentration (µM) | LDH Release (Cytotoxicity) |
| 250 | Not specified |
| 500 | Not specified |
| 750 | Not specified |
| 1000 | Not specified |
| 1500 | Not specified |
| 2000 | Not specified |
Note: While the specific quantitative data for LDH release at each concentration was not detailed in the searched literature, the LDH assay was used to confirm cytotoxicity by assessing cell membrane integrity.
Experimental Protocols
General Cell Culture of MCF-7 Cells
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with fresh culture medium and re-plate at the desired density.
Preparation of this compound Stock Solution
-
Solvent: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) and sterilize by filtration.
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 250, 500, 750, 1000, 1500, and 2000 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Percent cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity in MCF-7 cells.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. advancezinctek.com [advancezinctek.com]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Apoptosis induction in human breast cancer (MCF-7) cells by a novel venom L-amino acid oxidase (Rusvinoxidase) is independent of its enzymatic activity and is accompanied by caspase-7 activation and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Endocrine Activity of Homosalate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homosalate is an organic compound commonly used as a UV filter in sunscreens and other personal care products.[1] Concerns have been raised regarding its potential to interact with the endocrine system.[1] In vitro assays are crucial tools for screening and characterizing the endocrine-disrupting potential of chemicals like this compound. These assays provide a controlled environment to study specific mechanisms of action, such as receptor binding and activation, hormone synthesis, and other cellular responses. This document provides detailed application notes and protocols for a selection of in vitro techniques to evaluate the estrogenic, anti-androgenic, and thyroid-related activities of this compound.
I. Estrogenic Activity of this compound
This compound has been shown to exhibit estrogenic activity in various in vitro models.[2] This activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling pathways.
Signaling Pathway: Estrogen Receptor Activation
The binding of an estrogenic compound, such as this compound, to the estrogen receptor (ER) in the cytoplasm initiates a signaling cascade. This binding event causes the dissociation of heat shock proteins (HSP) from the receptor, leading to receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding recruits co-activators and initiates the transcription of estrogen-responsive genes, ultimately leading to a cellular response.
Caption: Estrogen receptor signaling pathway activated by this compound.
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Yeast Two-Hybrid (Y2H) assay is a rapid and simple screening method to detect the interaction between the estrogen receptor and a coactivator protein in the presence of an estrogenic substance.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Homosalate in Sunscreen Formulations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the photostability of homosalate in sunscreen formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of this compound a concern in sunscreen formulations?
A1: this compound, a UVB filter, can degrade upon exposure to UV radiation, leading to a reduction in its protective efficacy. One study indicates that this compound can lose 10% of its SPF protection in as little as 45 minutes of UV exposure.[1] This degradation can compromise the overall sun protection factor (SPF) of the final product, potentially leaving the skin vulnerable to sun damage.
Q2: What is the primary mechanism of this compound's photoprotection and degradation?
A2: this compound primarily dissipates UV energy through a process called Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] Upon absorbing UVB radiation, the molecule undergoes a rapid, reversible transfer of a proton, which allows the absorbed energy to be released as heat. However, this process is not perfectly efficient, and photodegradation can occur, leading to a loss of UV-absorbing capability. The deprotonation of this compound can disrupt the ESIPT process, making the molecule more susceptible to photodegradation.[2]
Q3: What are the known degradation byproducts of this compound?
A3: Under conditions simulating chlorinated swimming pool water, this compound has been shown to form chlorinated byproducts, including monochloro-homosalate and dichloro-homosalate.[4] While specific photodegradation products under typical sun exposure are not extensively documented in readily available literature, the degradation process can involve the formation of reactive oxygen species (ROS).
Q4: How can the photostability of this compound be improved in a formulation?
A4: The photostability of this compound can be significantly improved by incorporating photostabilizers and antioxidants into the formulation. Commonly used photostabilizers include octocrylene, ethylhexyl methoxycrylene, and diethylhexyl syringylidene malonate. Antioxidants such as vitamins C and E, ubiquinone, and resveratrol can also enhance photostability by quenching free radicals generated during UV exposure. The choice of other UV filters in the formulation is also critical, as some combinations can exhibit synergistic photostability.
Q5: What is the role of the formulation base (e.g., emulsion type) in this compound's photostability?
A5: The overall formulation has a significant impact on the photostability of UV filters. The choice of emollients, film-forming polymers, and the type of emulsion (e.g., oil-in-water vs. water-in-oil) can influence the distribution and interaction of UV filters, thereby affecting their stability. A well-designed formulation base helps to ensure the uniform distribution of UV filters and can protect them from degradation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound's photostability.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent/Poor Reproducibility in Photostability Results | Non-uniform application of the sunscreen film on the substrate (e.g., PMMA plates).Fluctuations in the output of the UV irradiation source.Inconsistent temperature at the sample surface during irradiation. | Use a calibrated automated or robotic spreading device to ensure a uniform film thickness.Regularly calibrate the solar simulator's irradiance using a spectroradiometer.Monitor and control the temperature of the substrate during UV exposure. Cooling systems may be necessary. |
| Unexpectedly Rapid Photodegradation of this compound | Incompatible combination of UV filters in the formulation (e.g., avobenzone without a proper photostabilizer).Presence of pro-degradant impurities in raw materials.Incorrect pH of the formulation, which could lead to deprotonation of this compound. | Ensure the formulation includes effective photostabilizers, especially when combined with photolabile filters like avobenzone.Use high-purity raw materials and screen for potential impurities.Buffer the formulation to a pH that maintains this compound in its protonated state. |
| HPLC Analysis: Peak Tailing or Broadening for this compound | Poor solubility of this compound in the mobile phase.Interaction of this compound with the stationary phase.Sample overload on the HPLC column. | Optimize the mobile phase composition; increasing the proportion of the organic solvent (e.g., acetonitrile) may help.Consider using a different HPLC column with a different stationary phase chemistry.Dilute the sample to a concentration within the linear range of the calibration curve. |
| UV-Vis Spectroscopy: Baseline Drift or Noise | Instability of the spectrophotometer's lamp.Scratches or imperfections on the substrate (PMMA plate).Uneven drying of the sunscreen film. | Allow the spectrophotometer to warm up sufficiently before taking measurements.Use high-quality, scratch-free PMMA plates for each measurement.Ensure the sunscreen film is completely and evenly dried before analysis. A controlled drying environment is recommended. |
Quantitative Data on this compound Photostability
The following table summarizes the photostability of a sunscreen formulation containing 10% this compound in combination with different photostabilizers. The data represents the percentage of UVA protection factor (UVAPF) retained after a specific dose of UV irradiation.
| Photostabilizer (2%) | UVAPF Retention (%) after UV Exposure | Reference |
| Control (no photostabilizer) | ~80% | |
| Octocrylene | ~90% | |
| Ethylhexyl Methoxycrylene | >95% | |
| Diethylhexyl Syringylidene Malonate | >95% | |
| 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) | >95% |
Experimental Protocols
In Vitro Photostability Assessment by UV Spectroscopy
This method evaluates the change in UV absorbance of a thin film of sunscreen before and after exposure to a controlled dose of UV radiation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output (compliant with ISO 24443)
-
Polymethylmethacrylate (PMMA) plates with a roughened surface
-
Positive displacement pipette or automated syringe for sample application
-
Glycerin or white petroleum jelly (for blank measurements)
2. Procedure:
-
Blank Measurement: Apply a thin layer of glycerin or petroleum jelly to a PMMA plate and measure its absorbance as the baseline.
-
Sample Application: Accurately apply the sunscreen formulation to a PMMA plate at a concentration of 1.0 mg/cm².
-
Spreading: Spread the product evenly over the entire surface of the plate using a gloved finger or an automated spreading device to achieve a uniform film.
-
Drying: Allow the film to dry for at least 30 minutes in the dark at a controlled temperature.
-
Initial Absorbance (A0): Measure the initial UV absorbance spectrum of the sunscreen film from 290 to 400 nm.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. A typical dose is 4 Minimal Erythemal Doses (MEDs).
-
Final Absorbance (A1): After irradiation, measure the final UV absorbance spectrum of the film.
-
Calculation: Calculate the percentage of photostability using the area under the curve (AUC) for the UVB and UVA regions before and after irradiation: Photostability (%) = (AUC_A1 / AUC_A0) * 100
Photostability Assessment by High-Performance Liquid Chromatography (HPLC)
This method quantifies the concentration of this compound in a formulation before and after UV irradiation.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Solar simulator
-
PMMA plates
-
Extraction solvent (e.g., methanol or acetonitrile)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 306 nm.
-
Column Temperature: 30°C.
3. Procedure:
-
Sample Preparation (Pre-irradiation): a. Prepare a sunscreen film on a PMMA plate as described in the UV spectroscopy protocol. b. Place the plate in a beaker with a known volume of extraction solvent. c. Use sonication to ensure complete dissolution of the film. d. Dilute the extract to a suitable concentration and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Sample Preparation (Post-irradiation): a. Prepare and irradiate a sunscreen film on a PMMA plate as described in the UV spectroscopy protocol. b. Extract the this compound from the irradiated film using the same procedure as the pre-irradiation sample.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations to create a calibration curve.
-
Analysis: Inject the pre- and post-irradiation samples, along with the standards, into the HPLC system.
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Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
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Calculation: Calculate the percentage of this compound remaining after irradiation: this compound Remaining (%) = (Concentration_post-irradiation / Concentration_pre-irradiation) * 100
Visualizations
References
- 1. This compound in Personal Care Products - Periodical [periodical.knowde.com]
- 2. Photostability of the deprotonated forms of the UV filters this compound and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Homosalate by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis of homosalate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, arise from competition between the analyte and matrix components for ionization in the MS source.[1][2][3] In complex matrices like plasma, urine, or cosmetic formulations, this can lead to inaccurate and imprecise quantification, often underestimating the true analyte concentration.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 help overcome matrix effects?
A2: this compound-d4 is chemically identical to this compound and therefore co-elutes and experiences the same degree of ion suppression or enhancement during LC-MS/MS analysis. By adding a known amount of this compound-d4 to every sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby ensuring accurate and reliable results.
Q3: When is it necessary to use this compound-d4 as an internal standard?
A3: It is highly recommended to use this compound-d4 in all quantitative LC-MS/MS analyses of this compound, particularly when working with complex biological or cosmetic matrices. Its use is crucial for method validation to accurately assess and correct for matrix effects, ensuring the precision and accuracy of the results.
Q4: Can this compound-d4 completely eliminate matrix effects?
A4: While this compound-d4 is highly effective in compensating for matrix effects, it may not always provide complete correction. If there is chromatographic separation between this compound and this compound-d4, they might elute in regions with different co-eluting matrix components, leading to differential ion suppression. Therefore, it is essential to evaluate matrix effects during method development.
Q5: What are the primary sources of matrix interference in this compound analysis?
A5: The primary sources of interference are endogenous components in biological samples such as phospholipids, salts, and proteins. In addition, this compound metabolites, including hydroxylated and carboxylic acid forms, can have similar chromatographic behavior and potentially interfere with the analysis. For cosmetic formulations, various ingredients in the product can contribute to the matrix effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Improper Sample Preparation | Ensure complete extraction of this compound from the matrix. Review and optimize the sample preparation protocol. |
| Signal Suppression | Implement the use of this compound-d4 as an internal standard to compensate for matrix effects. Optimize chromatographic conditions to separate this compound from interfering components. | |
| Incorrect MS Settings | Verify that the mass spectrometer settings (e.g., ionization source parameters, MRM transitions) are appropriate and optimized for this compound. | |
| High Variability in Results | Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. |
| Variable Matrix Effects | Utilize this compound-d4 internal standard to normalize for variations in signal intensity between samples. Prepare calibration standards and quality control samples in a matrix that matches the study samples (matrix-matched calibrators). | |
| Instrument Instability | Check for fluctuations in LC pump pressure, column temperature, and MS source stability. | |
| Poor Peak Shape | Column Overload or Contamination | Dilute the sample if the concentration is too high. Clean or replace the analytical column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. | |
| Analyte Interaction with Metal Surfaces | For chelating compounds, consider using a metal-free or bio-inert LC column to prevent analyte adsorption and signal loss. | |
| High Background Noise | Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated Labware | Prefer glassware over plasticware to avoid leached plasticizers. If using plastic, ensure it is certified for mass spectrometry applications. | |
| Inadequate Sample Cleanup | Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) to effectively remove matrix interferences. |
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing matrix effects. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (for Plasma Samples)
-
To 100 µL of human plasma, add a known concentration of this compound-d4 internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) (for Environmental Water Samples)
-
Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the water sample, to which this compound-d4 has been added, onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system. |
| Analytical Column | Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm). |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with 0.1% formic acid. |
| Flow Rate | Optimized for the column dimensions (e.g., 0.2-0.5 mL/min). |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor to product ion transitions must be optimized for both this compound and this compound-d4. |
Quantitative Performance Data
The use of a stable isotope-labeled internal standard significantly improves the performance of quantitative methods. The following table compiles typical performance metrics from various studies.
| Performance Parameter | Method with this compound-d4 (LC-MS/MS) | Method without Internal Standard (e.g., HPLC-UV) |
| Linearity (R²) | >0.99 | ~0.9998 |
| Limit of Quantification (LOQ) | 0.02 - 0.04 µg/L (in urine) | 2.59 - 4 µg/mL |
| Accuracy (Recovery) | 97% - 104% | 94.26% - 121.53% |
| Precision (%RSD) | <5% | 0.4% - 1.0% |
| Selectivity | High | Moderate |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues in this compound analysis.
References
Technical Support Center: Enhancing UV Filter Photostability with Homosalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of homosalate to reduce the photodegradation of other UV filters in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in sunscreen formulations regarding the stability of other UV filters?
This compound, an oil-soluble chemical sunscreen agent, primarily acts as a UVB filter (295-315 nm)[1]. While it is a relatively weak UV absorber on its own, a key advantage of this compound is its excellent ability to dissolve and solubilize other, often crystalline, UV filters like avobenzone[2][3]. This solubilizing effect is crucial for maintaining a homogenous formulation, which can indirectly contribute to the overall photostability of the product by ensuring an even distribution of UV filters and preventing their crystallization. Some sources also state that salicylates, the chemical class to which this compound belongs, can reduce the photodegradation of other active sunscreen ingredients[4].
Q2: Is there direct quantitative evidence that this compound significantly reduces the photodegradation of other UV filters like avobenzone?
While this compound is frequently included in formulations with photolabile filters such as avobenzone, direct quantitative studies isolating and quantifying the specific photostabilizing effect of this compound are not extensively available in the provided search results. For instance, one study examined the in-vitro photostability of a formulation containing 10% this compound, 5% octyl salicylate, and 2% avobenzone, but it focused on the addition of other photostabilizers rather than the direct effect of this compound itself[5]. The primary documented role of this compound in this context is as a solubilizer, which is critical for the stability and efficacy of the final product. The photostabilization of avobenzone is often achieved through the addition of other specific photostabilizers like octocrylene or by incorporating antioxidants.
Q3: What is the proposed mechanism by which this compound might contribute to the photostability of other UV filters?
The primary mechanism by which this compound is understood to contribute to the stability of other UV filters is by acting as an excellent solvent, thereby preventing the crystallization of solid UV filters such as avobenzone and ensuring a uniform film upon application. This physical stability is critical for predictable and sustained UV protection. From a photophysical perspective, this compound itself exhibits favorable characteristics for a UV filter, undergoing rapid and efficient non-radiative decay to dissipate absorbed UV energy as heat. However, there is no direct evidence from the provided search results to suggest a significant chemical photostabilization mechanism, such as singlet or triplet state energy transfer from other UV filters to this compound. The photodegradation of avobenzone, for instance, is known to proceed from its excited triplet state, and other specific molecules are typically employed as triplet quenchers.
Q4: Can this compound be considered a standalone photostabilizer?
Based on the available information, this compound is not typically considered a primary photostabilizer in the same category as compounds like octocrylene, which is well-documented to improve the photostability of avobenzone. This compound itself is not highly photostable, with some reports indicating a loss of its own SPF protection over time. Its main contribution to formulation stability is through its solvent properties. Therefore, in experiments aimed at enhancing the photostability of UV filters, this compound should be considered as a critical formulation component that facilitates the dispersion and solubility of other filters, rather than a primary active photostabilizing agent.
Troubleshooting Guides
In Vitro Photostability Testing: Spectrophotometric Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Absorbance Readings | - Non-uniform sample application on the substrate (e.g., PMMA plate).- Inconsistent drying time before measurement.- Fluctuations in the spectrophotometer's lamp output.- Improper cleaning of the substrate. | - Use a standardized spreading technique to ensure a uniform film thickness.- Adhere to a strict and consistent drying time for all samples.- Allow the spectrophotometer to warm up adequately before taking measurements.- Ensure the substrate is thoroughly cleaned and free of residues before sample application. |
| Low Absorbance Values | - Insufficient amount of product applied to the substrate.- Incorrect wavelength range selected for analysis.- Degradation of the sample before the experiment begins due to premature light exposure. | - Accurately weigh and apply the specified amount of product per unit area of the substrate.- Verify that the spectrophotometer is scanning the correct UV range (typically 290-400 nm for broad-spectrum analysis).- Prepare and handle samples in a low-light environment before the planned irradiation. |
| Unusual Spectral Shifts | - Interaction between the formulation and the substrate.- Photodegradation leading to the formation of byproducts with different absorption maxima.- Solvent effects if the sample is diluted for measurement. | - Ensure the chosen substrate is inert to the formulation ingredients.- Analyze the spectral shape post-irradiation for evidence of new absorption peaks.- If using a solvent, ensure it does not interact with the UV filters and use the same solvent for all measurements, including the blank. |
In Vitro Photostability Testing: HPLC Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Temperature variations in the column.- Inadequate column equilibration. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Check all fittings and connections for any signs of leakage.- Use a column oven to maintain a constant and stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Poor Peak Shape (Tailing or Broadening) | - Column degradation or contamination.- Mismatch between the sample solvent and the mobile phase.- Column overloading.- Presence of interfering substances from the formulation matrix. | - Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.- Inject a smaller volume or a more dilute sample.- Optimize the sample extraction procedure to remove interfering excipients. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or system.- Detector lamp nearing the end of its lifespan. | - Degas the mobile phase thoroughly and prime the pump to remove any air bubbles.- Use high-purity solvents and flush the system to remove any contaminants.- Replace the detector lamp if it has exceeded its recommended usage hours. |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment using UV Spectrophotometry
This protocol outlines a general procedure for evaluating the photostability of a UV filter in a formulation with and without this compound.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
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Solar simulator with a controlled and calibrated UV output.
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Polymethylmethacrylate (PMMA) plates with a roughened surface.
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Positive displacement pipette or syringe for accurate sample application.
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Glove or finger cot for spreading.
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Analytical balance.
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Dark chamber or light-protected container.
2. Methodology:
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Sample Preparation: Prepare two formulations:
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Formulation A (Control): A base formulation containing the UV filter of interest (e.g., 3% Avobenzone) without this compound.
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Formulation B (Test): The same base formulation as A, but with the addition of a specified concentration of this compound (e.g., 10%).
-
-
Sample Application:
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Accurately weigh a PMMA plate.
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Apply a precise amount of the formulation (e.g., 1.0 mg/cm²) onto the roughened surface of the PMMA plate.
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Spread the formulation evenly across the plate using a gloved finger or a mechanical spreader.
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Allow the film to dry in a dark, temperature-controlled environment for at least 30 minutes.
-
-
Initial Absorbance Measurement (Pre-irradiation):
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Measure the initial UV absorbance spectrum of the dried film from 290 nm to 400 nm using the UV-Vis spectrophotometer. Record this as A₀.
-
-
UV Irradiation:
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Expose the PMMA plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure conditions.
-
-
Final Absorbance Measurement (Post-irradiation):
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After irradiation, measure the final UV absorbance spectrum of the film under the same conditions as the initial measurement. Record this as A₁.
-
-
Data Analysis:
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Calculate the percentage of photodegradation for the specific UV filter's absorption peak or the area under the curve (AUC) for the UVA or UVB range.
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Photodegradation (%) = [(A₀ - A₁) / A₀] * 100
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Compare the photodegradation percentage of the UV filter in Formulation A and Formulation B.
-
Protocol 2: Quantification of UV Filter Degradation using HPLC
This protocol provides a method for the quantitative analysis of a specific UV filter's concentration before and after UV exposure.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Appropriate HPLC column (e.g., C18).
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Solar simulator.
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PMMA plates.
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Extraction solvent (e.g., methanol or acetonitrile).
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Ultrasonic bath.
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Syringe filters (e.g., 0.45 µm).
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Analytical standards of the UV filters.
2. Methodology:
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Sample Preparation and Irradiation:
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Prepare and apply the control and test formulations to PMMA plates as described in Protocol 1.
-
Prepare at least two sets of plates for each formulation: one set for pre-irradiation analysis and one for post-irradiation analysis.
-
Irradiate one set of plates with a controlled UV dose.
-
-
Extraction:
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Place each PMMA plate (both pre- and post-irradiation) into a separate beaker containing a known volume of the extraction solvent.
-
Use an ultrasonic bath to ensure the complete dissolution of the sunscreen film and extraction of the UV filters.
-
-
Sample Analysis:
-
Filter the extracts through a 0.45 µm syringe filter into HPLC vials.
-
Develop and validate an HPLC method for the separation and quantification of the UV filter of interest.
-
Prepare a calibration curve using the analytical standard of the UV filter.
-
Inject the extracted samples into the HPLC system and determine the concentration of the UV filter by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of the UV filter remaining after irradiation:
-
% Remaining = (Concentration post-irradiation / Concentration pre-irradiation) * 100
-
Compare the percentage of the remaining UV filter in the formulation with and without this compound.
-
Visualizations
Caption: Workflow for spectrophotometric photostability testing.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. spflist.com [spflist.com]
- 2. Photostability of the deprotonated forms of the UV filters this compound and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Endocrine-Disrupting Effects of Homosalate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments related to the endocrine-disrupting effects of the UV filter, homosalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary endocrine-disrupting mechanisms of this compound?
A1: this compound is known to be a potential endocrine disruptor by interfering with multiple hormonal pathways.[1] In vitro studies have demonstrated that it possesses estrogenic, anti-androgenic, and anti-progestogenic activities.[2][3][4] It can also impact the thyroid hormone system.[5] The primary mechanisms include:
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Estrogenic Activity: this compound has been shown to bind to and activate estrogen receptors (ER), particularly ERα. This leads to the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
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Anti-Androgenic Activity: It can act as an antagonist to the androgen receptor (AR), inhibiting the action of androgens like dihydrotestosterone.
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Anti-Progestogenic Activity: Studies have indicated that this compound may interfere with progesterone receptor signaling.
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Thyroid Disruption: this compound has been observed to alter the expression of genes involved in thyroid function, such as thyroglobulin (TG) and thyroid peroxidase (TPO), in rat and human thyroid cells.
Q2: Which signaling pathways are known to be modulated by this compound?
A2: Research suggests that this compound can regulate intracellular signaling pathways involved in cell survival, proliferation, and invasion. Specifically, the PI3K/AKT and MAPK signaling pathways have been implicated in its effects on human trophoblast and breast cancer cells.
Q3: What are some common in vitro assays used to characterize the endocrine-disrupting effects of this compound?
A3: A variety of in vitro assays are employed to screen for and characterize the endocrine-disrupting potential of chemicals like this compound. These include:
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Receptor Binding Assays: To determine the affinity of this compound for hormone receptors (e.g., ER, AR).
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Reporter Gene Assays: To measure the ability of this compound to activate or inhibit hormone receptor-mediated gene transcription (e.g., using MDA-kb2 or HEK293 cell lines).
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Cell Proliferation Assays: To assess the effect of this compound on the growth of hormone-dependent cell lines, such as the MCF-7 E-Screen assay for estrogenicity.
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Steroidogenesis Assays: To evaluate the impact of this compound on hormone production.
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Genotoxicity Assays: To assess potential DNA damage, micronucleus formation, and clastogenic effects (e.g., Comet and Micronucleus assays).
Q4: Are there established experimental strategies to mitigate the endocrine-disrupting effects of this compound in a research setting?
A4: In a research context, mitigation strategies focus on understanding the mechanism of action, which can inform the development of safer alternatives. This can be achieved by:
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Co-treatment with Receptor Antagonists: To confirm that the observed effects are receptor-mediated, experiments can be run with the co-administration of known antagonists for the estrogen receptor (e.g., Fulvestrant) or androgen receptor (e.g., Flutamide).
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Inhibition of Signaling Pathways: Using specific inhibitors for pathways like PI3K (e.g., Wortmannin) or MAPK/ERK (e.g., U0126) can help elucidate the downstream signaling cascades involved in this compound's activity.
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Structure-Activity Relationship (SAR) Studies: Investigating structurally similar compounds to identify the chemical moieties responsible for the endocrine activity can guide the design of new UV filters with a reduced side-effect profile.
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Testing Alternative UV Filters: The most direct mitigation strategy is to use alternative UV filters with lower or no endocrine activity. Mineral-based filters like zinc oxide and titanium dioxide are considered safer alternatives.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on this compound's endocrine activity. It is crucial to note that activity is often observed at concentrations that may approach or exceed cytotoxic levels.
| Assay Type | Endpoint | Cell Line/System | Result | Reference(s) |
| Estrogenic Activity | Cell Proliferation | MCF-7 | EC50 = 1.56 µM | |
| ERα Transcriptional Activation | Modified HEK293 Cells | Low to moderate activation observed | ||
| Androgenic Activity | Agonistic Activity | Recombinant Yeast (hAR) | EC50 = 170 µM | |
| Anti-Androgenic Activity | Antagonistic Activity | Recombinant Yeast (hAR) | IC50 = 107 µM | |
| Antagonistic Activity | MDA-kb2 | Antagonized dihydrotestosterone activity | ||
| Genotoxicity | Micronucleus Formation | MCF-7 | Significantly induced at 750 µM and 1000 µM |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. safecosmetics.org [safecosmetics.org]
- 2. spflist.com [spflist.com]
- 3. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Homosalate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of homosalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for this compound synthesis is the Fischer-Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol.[1][2][3] Another common approach is the transesterification of a salicylate ester, such as methyl salicylate, with 3,3,5-trimethylcyclohexanol.[4][5]
Q2: What are the typical catalysts used in this compound synthesis?
A2: A variety of catalysts can be used, depending on the synthesis route. For transesterification, basic catalysts are often employed, including potassium carbonate, sodium carbonate, and strong basic ion-exchange resins. Co-catalysts like ammonium bromide may also be used to enhance the reaction rate.
Q3: How is this compound typically purified?
A3: High-purity this compound is commonly obtained through vacuum distillation. Crystallization or recrystallization are also effective methods for purification.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of this compound is typically analyzed using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques can separate this compound from unreacted starting materials and byproducts.
Troubleshooting Guides
Synthesis Troubleshooting
Problem 1: Low Yield of this compound
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.
-
Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.
-
Equilibrium Limitations: Esterification reactions are often reversible. The presence of water or alcohol byproducts can shift the equilibrium back towards the reactants.
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Side Reactions: Undesirable side reactions may be consuming the reactants or the product.
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using GC or TLC to determine the optimal endpoint.
-
Catalyst Management: Ensure the catalyst is fresh and used in the recommended amount (typically 0.1-20% of the salicylate quality). Consider using a different catalyst if inactivity is suspected.
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Removal of Byproducts: In transesterification, continuously remove the alcohol byproduct (e.g., methanol) by distillation to drive the reaction forward.
-
Minimize Side Reactions: Use moderate reaction temperatures to avoid degradation of reactants and products. Ensure the absence of strong acids or bases that can cause decomposition during purification.
-
Problem 2: Dark Coloration of the Reaction Mixture
-
Possible Causes:
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High Reaction Temperature: Excessive heat can lead to the thermal degradation of reactants or the this compound product, resulting in colored impurities.
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Oxidation: Reactants or products may be susceptible to oxidation at high temperatures, especially in the presence of air.
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Catalyst-Induced Degradation: Some catalysts, particularly strong acids or bases, can promote side reactions that produce colored byproducts.
-
-
Solutions:
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Lower Reaction Temperature: Operate at the lower end of the recommended temperature range (e.g., 120-160 °C for transesterification) while ensuring a reasonable reaction rate.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Catalyst Selection: Opt for milder catalysts that are less likely to cause degradation. Solid catalysts or phase-transfer catalysts can sometimes offer better selectivity and easier removal.
-
Purification Troubleshooting
Problem 3: Inefficient Purification by Vacuum Distillation
-
Possible Causes:
-
Inadequate Vacuum: A poor vacuum will result in a higher boiling point, which can lead to thermal decomposition of the this compound.
-
Co-distillation of Impurities: Impurities with boiling points close to that of this compound may co-distill, leading to a contaminated product.
-
Foaming or Bumping: Can lead to contamination of the distillate.
-
-
Solutions:
-
Ensure a High Vacuum: Use a high-quality vacuum pump and check for leaks in the system to achieve the necessary low pressure.
-
Fractional Distillation: Employ a fractionating column to improve the separation of components with close boiling points.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure smooth boiling and prevent bumping. Anti-bumping granules can also be added.
-
Problem 4: Difficulty in Crystallizing or Recrystallizing this compound
-
Possible Causes:
-
Incorrect Solvent Choice: The chosen solvent may not have the ideal solubility characteristics (high solubility at high temperatures and low solubility at low temperatures) for this compound.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Supersaturation Issues: The solution may be supersaturated, preventing spontaneous crystallization.
-
-
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find the optimal system for recrystallization.
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step (e.g., column chromatography) before recrystallization.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
-
Quantitative Data
Table 1: Comparison of this compound Synthesis Conditions and Yields
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Transesterification | Methyl Salicylate, 3,3,5-trimethylcyclohexanol | Potassium Carbonate, Ammonium Bromide | 180 | 13 | 97.2% conversion, 81.1% yield | |
| Transesterification | Methyl Salicylate, 3,3,5-trimethylcyclohexanol | Calcium Carbonate, Tetrabutylammonium Bromide | 150-160 | 5.5 | 94.6% conversion, 77.1% yield | |
| Transesterification | Methyl Salicylate, 3,3,5-trimethylcyclohexanol | Strong Basic Ion Exchange Resin | 150-160 | Overnight | 93.4% conversion, 88% yield | |
| Transesterification | Ethyl Salicylate, 3,3,5-trimethylcyclohexanol | Sodium Phosphate | 130-140 | 15 | 81.2% conversion |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
-
Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add methyl salicylate (1.0 eq), 3,3,5-trimethylcyclohexanol (1.5 eq), and a basic catalyst such as potassium carbonate (0.05 eq).
-
Reaction: Heat the mixture to 150-180°C with stirring.
-
Byproduct Removal: Continuously remove the methanol byproduct via distillation as it forms.
-
Monitoring: Monitor the reaction progress by GC analysis of the reaction mixture until the conversion of methyl salicylate is greater than 95%.
-
Catalyst Removal: Cool the reaction mixture to below 60°C and filter to remove the catalyst.
-
Purification: Purify the filtrate by vacuum distillation to obtain pure this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystallization: Crystals of pure this compound should form. If not, induce crystallization by seeding or scratching.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
Navigating Homosalate Stability in Chlorinated Environments: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the UV filter homosalate in chlorinated water. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to support experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in chlorinated water?
A1: this compound is unstable in the presence of free chlorine and degrades to form various chlorinated byproducts.[1][2] The degradation kinetics and extent of transformation are influenced by factors such as free chlorine concentration, pH, and temperature. One study reported that under their specific experimental conditions, the reaction between this compound and chlorine followed a zero-order reaction.[1]
Q2: What are the primary byproducts formed during the chlorination of this compound?
A2: The primary byproducts identified from the reaction of this compound with chlorine are monochloro-homosalate, dichloro-homosalate, and two diastereoisomers of monochloro-homosalate.[1][3] These byproducts are formed through the electrophilic substitution of chlorine on the aromatic ring of the this compound molecule.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its chlorinated byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the identification of chlorinated byproducts of this compound. For quantitative analysis of this compound and its metabolites in biological and environmental samples, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method.
Q4: Are there established protocols for studying the chlorination of this compound in a laboratory setting?
A4: Yes, detailed experimental protocols are available. These typically involve reacting a standard solution of this compound with a known concentration of free chlorine in simulated swimming pool water. The reaction is monitored over time, and samples are periodically extracted and analyzed to determine the degradation of this compound and the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates of this compound. | Fluctuation in free chlorine concentration. Variation in pH or temperature of the reaction mixture. | Regularly monitor and maintain a constant free chlorine concentration using a DPD colorimetric method. Use a buffered solution to maintain a stable pH and conduct experiments in a temperature-controlled water bath. |
| Poor separation or identification of chlorinated byproducts in GC-MS. | Inadequate sample preparation (e.g., incomplete extraction or derivatization). Suboptimal GC-MS parameters (e.g., incorrect temperature program, column type, or mass spectrometer settings). | Optimize the solid-phase extraction (SPE) procedure to ensure efficient recovery of analytes. Adjust the GC temperature program to improve chromatographic resolution. Ensure the mass spectrometer is properly tuned and operating in a suitable scan or selected ion monitoring (SIM) mode. |
| Low sensitivity in LC-MS/MS analysis. | Matrix effects from the sample. Inefficient ionization of the target analytes. | Employ a stable isotope-labeled internal standard, such as this compound-d4, to compensate for matrix effects and variations in instrument response. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperature) and select the appropriate ionization mode (positive or negative) for this compound and its byproducts. |
Quantitative Data Summary
Table 1: Reaction Kinetics of this compound with Free Chlorine
| Parameter | Value | Conditions | Reference |
| Reaction Order | Zero Order | Simulated swimming pool water | |
| Half-life (t½) at pH 7 | 215 hours | 25°C | |
| Half-life (t½) at pH 4 | 210 hours | 25°C | |
| Half-life (t½) at pH 9 | 69.7 hours | 25°C |
Table 2: Identified Chlorinated Byproducts of this compound
| Byproduct | Molecular Formula | Identification Method | Reference |
| Monochloro-homosalate | C₁₆H₂₁ClO₃ | GC-MS | |
| Dichloro-homosalate | C₁₆H₂₀Cl₂O₃ | GC-MS | |
| Monochloro-homosalate (diastereoisomers) | C₁₆H₂₁ClO₃ | GC-MS |
Experimental Protocols
1. Chlorination Reaction in Simulated Swimming Pool Water
This protocol outlines the procedure for studying the degradation of this compound in the presence of free chlorine.
-
Materials: this compound standard, sodium hypochlorite solution, phosphate buffer, ultrapure water.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare simulated swimming pool water by adding a known concentration of sodium hypochlorite to a phosphate-buffered solution at a specific pH (e.g., pH 7).
-
Spike the simulated swimming pool water with the this compound stock solution to achieve the desired initial concentration.
-
Maintain the reaction mixture at a constant temperature.
-
Collect aliquots at predetermined time intervals for analysis.
-
Quench the reaction in the collected aliquots by adding a reducing agent (e.g., sodium thiosulfate).
-
2. Sample Preparation and Analysis by GC-MS
This protocol describes the extraction and analysis of chlorinated byproducts.
-
Materials: Solid-phase extraction (SPE) cartridges (e.g., C18), organic solvents (e.g., methanol, dichloromethane), derivatizing agent (e.g., BSTFA).
-
Procedure:
-
Acidify the collected water samples.
-
Perform solid-phase extraction (SPE) to concentrate the analytes. Condition the SPE cartridge, load the sample, wash with water, and elute the analytes with an organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
(Optional) Derivatize the residue to improve the volatility and thermal stability of the analytes for GC analysis.
-
Reconstitute the sample in a suitable solvent and inject it into the GC-MS system.
-
Analyze the sample using a suitable GC column and temperature program, with the mass spectrometer operating in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Visualizations
Caption: Experimental workflow for studying this compound stability in chlorinated water.
Caption: Factors influencing the stability of this compound and byproduct formation.
References
Factors affecting the percutaneous absorption of homosalate in different vehicles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors affecting the percutaneous absorption of homosalate in different vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the percutaneous absorption of this compound?
A1: The percutaneous absorption of this compound is a multifactorial process influenced by:
-
Vehicle Composition: The type of formulation (e.g., gel, lotion, oil-in-water emulsion, water-in-oil emulsion) significantly impacts this compound's release and subsequent penetration into the skin.[1][2][3][4] For instance, gels have been shown to exhibit the highest permeation of this compound compared to petrolatum jelly, oily solutions, and lotions in in-vitro studies using rat skin.[5] Alcohol-based formulations may also increase sunscreen absorption.
-
Physicochemical Properties of the Vehicle: Factors such as viscosity and the lipophilicity of the vehicle can affect the diffusion rate of this compound.
-
Skin Characteristics: The integrity of the skin barrier is crucial. Damaged or compromised skin will exhibit higher absorption rates.
-
Application Conditions: The amount of product applied and the frequency of application can influence the cumulative absorption of this compound.
Q2: Which type of vehicle typically leads to the highest percutaneous absorption of this compound?
A2: In vitro studies using excised rat skin have demonstrated that gel formulations lead to the greatest dermal permeability of this compound compared to petrolatum jelly, oily solutions, and lotions.
Q3: How does the concentration of this compound in a formulation affect its absorption?
A3: The concentration of this compound in the vehicle is a key determinant of its in vitro skin permeation. Higher concentrations generally lead to a greater concentration gradient, which can drive increased penetration.
Q4: What is the role of the stratum corneum in this compound absorption?
A4: The stratum corneum, the outermost layer of the skin, acts as the primary barrier to the penetration of substances. While this compound is readily absorbed into the stratum corneum, its penetration through to the deeper layers of the epidermis and into systemic circulation is generally low.
Troubleshooting Guides for In Vitro Percutaneous Absorption Studies
Issue 1: High Variability in Permeation Data
Possible Causes:
-
Inconsistent Skin Samples: Differences in skin thickness, integrity, or source (donor variability) can lead to significant variations in permeation.
-
Improper Franz Cell Assembly: Wrinkles in the mounted skin or leaks between the donor and receptor chambers can alter the effective diffusion area.
-
Inconsistent Dosing: Variations in the amount of formulation applied to the skin surface will lead to inconsistent results.
-
Temperature Fluctuations: Inadequate temperature control of the receptor fluid can affect diffusion kinetics.
-
Air Bubbles: Air bubbles trapped beneath the skin in the receptor chamber reduce the surface area available for diffusion.
Solutions:
-
Skin Selection and Preparation: Use skin sections of uniform thickness and visually inspect for any damage before mounting. When possible, use skin from a single donor for a set of experiments to minimize inter-individual variability.
-
Careful Mounting: Ensure the skin is mounted flat and without wrinkles. Use clamps and O-rings to create a secure, leak-proof seal.
-
Precise Dosing: Use a positive displacement pipette to apply a consistent and accurate dose of the formulation to the center of the skin surface.
-
Stable Temperature Control: Use a circulating water bath to maintain the receptor fluid at a constant temperature, typically 32°C to mimic skin surface temperature.
-
Bubble Removal: Before starting the experiment, carefully inspect the receptor chamber for air bubbles and remove any that are present by tilting the cell.
Issue 2: Low or No Detectable Permeation of this compound
Possible Causes:
-
Poor Solubility in Receptor Fluid: this compound is a lipophilic compound and has low solubility in aqueous receptor fluids like phosphate-buffered saline (PBS), which can prevent the maintenance of sink conditions.
-
Highly Effective Vehicle: The formulation may be designed to minimize skin penetration, resulting in very low permeation.
-
Analytical Method Not Sensitive Enough: The concentration of this compound in the receptor fluid may be below the limit of detection of the analytical method.
Solutions:
-
Receptor Fluid Modification: To improve the solubility of lipophilic compounds like this compound, consider adding solvents such as ethanol or surfactants like Tween 80 to the receptor fluid. A common choice is a 5:95 % (v/v) mixture of Tween 80 and 0.02 M phosphate buffer.
-
Method Validation: Ensure your analytical method (e.g., HPLC) is validated for the required sensitivity to detect low concentrations of this compound.
-
Extended Study Duration: If permeation is slow, extending the duration of the experiment may allow for the accumulation of a detectable amount of this compound in the receptor fluid.
Issue 3: Contamination or Degradation of Samples
Possible Causes:
-
Microbial Growth: Long-term experiments without a preservative in the receptor fluid can lead to microbial contamination.
-
Instability of this compound: this compound may degrade in the receptor fluid over the course of the experiment, especially at elevated temperatures.
Solutions:
-
Use of Preservatives: Add a preservative such as sodium azide to the receptor fluid to prevent microbial growth during long-term studies.
-
Stability Testing: Confirm the stability of this compound in your chosen receptor fluid at the experimental temperature (37°C) for the duration of the study.
Data Presentation
Table 1: In Vitro and In Vivo Percutaneous Absorption of this compound in Different Vehicles
| Study Type | Species/Model | Vehicle/Formulation | Applied Dose | Dermal Absorption (% of Applied Dose) | Key Findings |
| In vitro | Human Skin | 10% (w/w) in o/w emulsion | 2 mg/cm² | 3.86 ± 1.43% | This value is often cited in safety assessments. |
| In vivo | Rat | 10% and 20% in gel | 10 and 20 mg | 4.2 ± 0.6% and 5.4 ± 1.1% | Bioavailability was determined after topical application. |
| In vivo | Human | Commercial Sunscreen (10% HMS) | 18–40 mg/kg bw | Not directly quantified as % | Systemic absorption was confirmed. |
Experimental Protocols
In Vitro Percutaneous Absorption using Franz Diffusion Cells (Based on OECD 428 Guideline)
1. Materials:
-
Excised human or porcine skin
-
Franz diffusion cells
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for this compound)
-
This compound-containing formulation
-
This compound-d4 (for use as an internal standard in LC-MS/MS analysis)
-
Analytical grade solvents (e.g., acetonitrile, methanol)
-
LC-MS/MS system
2. Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut skin sections to a size suitable for mounting on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections that might compromise its barrier integrity.
3. Franz Cell Assembly:
-
Mount the skin section on the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a circulating water bath maintained at 32°C.
4. Application of Formulation:
-
Apply a finite dose of the this compound-containing formulation (e.g., 2 mg/cm²) evenly onto the skin surface in the donor chamber.
5. Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.
-
After each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
6. Sample Analysis (LC-MS/MS):
-
After the final time point, dismantle the Franz cell.
-
Wash the skin surface to collect any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract this compound from the receptor fluid, skin wash, epidermis, and dermis using an appropriate solvent.
-
Add a known concentration of this compound-d4 as an internal standard to each collected and extracted sample.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
Mandatory Visualizations
Caption: Experimental workflow for in vitro percutaneous absorption studies of this compound.
Caption: Key factors influencing the percutaneous absorption of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for in vitro percutaneous absorption studies V: Permeation through damaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Methods for in vitro percutaneous absorption studies IV: The flow-through diffusion cell. | Semantic Scholar [semanticscholar.org]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Percutaneous Absorption - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Cis- and Trans-Isomers of Homosalate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method refinement for cis- and trans-isomers of homosalate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to separate and individually quantify the cis- and trans-isomers of this compound?
A1: It is crucial to separately quantify the cis- and trans-isomers of this compound due to significant differences in their human toxicokinetics.[1][2] Research has indicated that the oral bioavailability of trans-homosalate is considerably higher than that of the cis-isomer.[3][4] Therefore, individual quantification is essential for accurate exposure and risk assessment in drug development and cosmetic safety studies.[3]
Q2: What are the most common analytical techniques for separating this compound isomers?
A2: The most prevalent techniques for the separation and quantification of this compound isomers are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS). These methods provide the necessary resolution and sensitivity for analyzing complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound.
Q3: What is the role of a deuterated internal standard like this compound-d4 in the analysis?
A3: A deuterated internal standard, such as this compound-d4, is considered the gold standard for quantitative analysis by mass spectrometry. It is chemically identical to this compound, allowing it to mimic the analyte throughout the analytical process, including extraction, cleanup, and chromatographic separation. The use of this compound-d4 helps to correct for variations in sample preparation, injection volume, and matrix effects, which leads to more accurate and precise results.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the separation of this compound isomers?
A4: Yes, Supercritical Fluid Chromatography (SFC) is a viable technique for the separation of isomers and structurally similar analytes. SFC offers high separation efficiency, faster analysis times, and reduced use of toxic solvents compared to traditional HPLC methods. Given its advantages, SFC presents a promising alternative for the chiral and diastereomeric separation of this compound.
Troubleshooting Guide
Issue 1: Poor Resolution Between Cis- and Trans-Isomer Peaks
-
Symptom: The chromatographic peaks for cis- and trans-homosalate are overlapping, making accurate quantification of individual isomers difficult.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase is critical for achieving good separation.
-
Action: Optimize the mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 1% formic acid (Solvent B). Adjusting the gradient profile can significantly improve separation.
-
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time the analytes interact with the stationary phase.
-
Action: Optimize the flow rate. A lower flow rate can sometimes enhance resolution, although it may increase the total run time.
-
-
Inappropriate Column: The choice of the stationary phase is crucial for isomer separation.
-
Action: Ensure you are using a high-resolution column, such as a C18 column, which has been shown to be effective for separating this compound isomers. Consider columns with different selectivities if resolution is still poor.
-
-
Issue 2: Peak Tailing for this compound Isomers
-
Symptom: The peaks for the this compound isomers are asymmetrical with a pronounced "tail."
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.
-
Action: Use an end-capped column or add a competing base to the mobile phase in small concentrations.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.
-
Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Action: Dilute the sample or reduce the injection volume.
-
-
Issue 3: Broad Peaks in GC-MS Analysis
-
Symptom: The peaks for this compound in a GC-MS analysis are wider than expected, leading to poor sensitivity and resolution.
-
Possible Causes & Solutions:
-
Improper Injection Technique: A slow injection or a mismatched liner can result in incomplete vaporization and band broadening.
-
Action: Ensure a fast and consistent injection. Verify that the inlet liner is clean and appropriate for your analysis.
-
-
Suboptimal Temperature Settings: The injector and oven temperatures are critical for sharp peaks.
-
Action: Optimize the injector temperature and the oven temperature program to ensure proper volatilization and chromatographic focusing of the analyte.
-
-
Incorrect Carrier Gas Flow Rate: An improper flow rate can lead to band broadening.
-
Action: Optimize the carrier gas flow rate for your specific column and analysis.
-
-
Issue 4: Retention Time Shifts
-
Symptom: The retention times for the this compound isomers are inconsistent between runs.
-
Possible Causes & Solutions:
-
Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times.
-
Action: Use a column oven to maintain a consistent and optimized temperature.
-
-
Mobile Phase Composition Changes: Minor variations in the preparation of the mobile phase can lead to shifts in retention time.
-
Action: Prepare fresh mobile phase carefully and consistently. Ensure proper mixing if using a gradient.
-
-
Pump Malfunction: Fluctuations in pump pressure can affect the flow rate and, consequently, the retention times.
-
Action: Check the HPLC pump for leaks, bubbles, or worn seals.
-
-
Experimental Protocols
HPLC-UV/MS Method for the Quantification of cis- and trans-Homosalate
This protocol is a generalized procedure based on methods described in the literature. Researchers should validate the method for their specific application and instrumentation.
1. Materials and Reagents:
-
Certified reference materials of cis-homosalate, trans-homosalate, and this compound-d4 (internal standard).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
0.45 µm syringe filters (e.g., PTFE).
2. Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography system capable of binary gradient elution.
-
A UV detector or a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable C18 analytical column (e.g., Zorbax Eclipse XDB C18, 3.5 µm).
3. Preparation of Standard Solutions:
-
Prepare a stock solution of cis-homosalate, trans-homosalate, and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions in the initial mobile phase composition to prepare working standards at the desired concentrations for the calibration curve.
4. Sample Preparation:
-
For liquid samples (e.g., cosmetic formulations), accurately weigh a portion of the sample and dilute it with a suitable solvent like methanol or acetonitrile.
-
For solid or semi-solid samples, perform a suitable extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration of the supernatant through a 0.45 µm syringe filter.
-
In a vial, combine a known volume of the diluted sample extract with a known volume of the internal standard spiking solution (this compound-d4).
5. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 1% Formic Acid
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 0.3 - 1.0 mL/min (to be optimized)
-
Column Temperature: 30-40 °C (to be optimized)
-
Injection Volume: 2-10 µL
-
UV Detection Wavelength: 306 nm
6. Mass Spectrometry Conditions (if applicable):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and this compound-d4. Since cis- and trans-isomers have the same mass, their precursor and product ions will be identical.
Quantitative Data Summary
The following table summarizes exemplary quantitative data for the HPLC analysis of this compound isomers. Note that these values can vary depending on the specific chromatographic system and conditions.
| Parameter | cis-Homosalate | trans-Homosalate | Reference |
| Retention Time (min) | 19.860 | 21.103 | |
| Limit of Detection (µg/mL) | 0.01426385 (for total this compound) | 0.01426385 (for total this compound) | |
| Limit of Quantification (µg/mL) | 0.04754616 (for total this compound) | 0.04754616 (for total this compound) |
Mandatory Visualizations
Diagrams
Caption: General experimental workflow for the analysis of this compound isomers in cosmetic samples.
Caption: A decision tree for troubleshooting poor peak resolution between this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diastereoselective metabolism of homomenthyl salicylate (this compound): Identification of relevant human exposure biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Bioaccumulation of Homosalate in Aquatic Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the bioaccumulation of homosalate in aquatic organisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioaccumulation in aquatic life a concern?
This compound is a chemical UV filter commonly used in sunscreens and other personal care products to absorb UVB radiation.[1] Its widespread use leads to its release into aquatic environments through wastewater and recreational activities.[2] Due to its lipophilic nature (high octanol-water partition coefficient), this compound has the potential to accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation.[3][4] This accumulation is a concern because studies have shown that this compound can act as an endocrine disruptor, potentially causing adverse effects on the growth, development, and reproduction of aquatic species.[5]
Q2: What are the known effects of this compound on aquatic organisms?
Research has demonstrated various toxic effects of this compound on aquatic life. It has been shown to be toxic to certain species of algae, crustaceans, and fish. More specific concerns relate to its endocrine-disrupting properties. For instance, in zebrafish, this compound has been observed to interfere with the thyroid and growth hormone systems, affecting the expression of key genes involved in these pathways. Some studies have also indicated potential genotoxic effects at high concentrations.
Q3: What are the typical Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values for this compound in aquatic species?
The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are key indicators of a chemical's potential to accumulate in an organism from the water and from all environmental sources (water, food, sediment), respectively. While extensive data for this compound across numerous species is still being gathered, existing studies and models provide some insights. A substance with a BCF or BAF greater than 2,000 is considered bioaccumulative, and a value greater than 5,000 indicates it is very bioaccumulative. It is important to note that experimental conditions can significantly influence these values.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and aquatic toxicity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118-56-9 | |
| Molecular Weight | 262.34 g/mol | |
| Water Solubility | 0.4 mg/L | |
| Log Kow (Octanol-Water Partition Coefficient) | 6.34 |
Table 2: Acute Aquatic Toxicity of this compound
| Species | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48h EC50 | 2.66 - 3.67 | |
| Artemia franciscana (Brine Shrimp) | LC50 | >10 | |
| Lemna minor (Duckweed) | IC50 | 1.46 | |
| Aliivibrio fischeri (Marine Bacteria) | EC50 | >100 |
Table 3: Bioconcentration and Bioaccumulation Factors for this compound
| Species | Factor | Value (L/kg) | Notes | Reference |
| Fish (General) | BCF (estimated) | >2000 | Based on Log Kow, considered bioaccumulative. |
Experimental Protocols
1. Fish Bioaccumulation Study (adapted from OECD Guideline 305)
This protocol outlines a flow-through method for determining the bioconcentration of this compound in fish.
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Test Organism: Zebrafish (Danio rerio) are a commonly used species.
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Acclimation: Acclimate fish to test conditions (temperature, water quality) for at least two weeks prior to exposure.
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Exposure Phase (Uptake):
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) due to its low water solubility.
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Use a proportional diluter system to deliver a constant concentration of this compound to the exposure tanks. A control group receiving only the solvent should be run in parallel.
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The exposure duration is typically 28 days.
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Collect fish and water samples at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).
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Depuration Phase (Elimination):
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After the exposure phase, transfer the remaining fish to clean, untreated water.
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Continue to sample fish at regular intervals (e.g., days 1, 3, 7, 14 after transfer) to determine the rate of elimination.
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Analysis:
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Analyze water samples to confirm exposure concentrations.
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Analyze whole fish tissue samples for this compound concentration.
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Calculate the Bioconcentration Factor (BCF) as the ratio of the concentration of this compound in the fish to the concentration in the water at steady-state.
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2. Quantification of this compound in Fish Tissue (GC-MS/MS Method)
This protocol describes a method for extracting and quantifying this compound in fish tissue.
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Sample Preparation:
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Homogenize whole fish tissue samples.
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Spike the homogenate with an appropriate internal standard.
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-
Extraction:
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Perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and acetone.
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Use techniques such as sonication or accelerated solvent extraction to improve efficiency.
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Centrifuge the sample and collect the supernatant (the solvent layer containing this compound).
-
-
Clean-up:
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Pass the extract through a solid-phase extraction (SPE) cartridge to remove lipids and other interfering substances.
-
-
Analysis:
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Concentrate the cleaned extract under a gentle stream of nitrogen.
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Analyze the extract using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective quantification of this compound.
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Troubleshooting Guides
Issue 1: Low or inconsistent exposure concentrations of this compound in water during bioaccumulation studies.
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Cause: this compound has very low water solubility and is prone to adsorbing to surfaces of glassware and tubing.
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Solution:
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Use a stable stock solution and a reliable solvent carrier.
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Employ a flow-through system with continuous renewal of the test solution to maintain stable concentrations.
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Use silanized glassware to minimize adsorption.
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Regularly measure the this compound concentration in the water to verify exposure levels.
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Issue 2: High variability in this compound concentrations among individual fish samples.
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Cause: Differences in fish size, lipid content, and metabolic rate can lead to variable accumulation.
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Solution:
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Use fish of a uniform size and developmental stage.
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Normalize the this compound concentration to the lipid content of the fish tissue.
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Increase the number of replicate fish per sampling point to improve statistical power.
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Issue 3: Matrix interference during the analytical quantification of this compound in tissue samples.
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Cause: Lipids and other biological molecules in the tissue extract can interfere with the GC-MS analysis.
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Solution:
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Optimize the clean-up step using appropriate SPE cartridges.
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Use a high-resolution mass spectrometer for better selectivity.
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Develop a robust chromatographic method to separate this compound from interfering compounds.
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Visualizations
Caption: Experimental workflow for a fish bioaccumulation study.
Caption: Disruption of the HPT axis by this compound.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid and growth hormone endocrine disruption and mechanisms of this compound and octisalate using wild-type, thrαa-/-, and dre-miR-499-/- zebrafish embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Industrial Synthesis of High-Purity Homosalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of high-purity homosalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
Low yields can stem from several factors related to reaction equilibrium, catalyst activity, and reaction conditions.
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Incomplete Reaction: Esterification reactions are often reversible. To drive the reaction towards product formation, it is crucial to remove byproducts as they are formed. For instance, in the transesterification of methyl salicylate, the continuous removal of methanol will shift the equilibrium towards the formation of this compound.
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Catalyst Inefficiency: The choice and handling of the catalyst are critical.
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Acid Catalysts: While used in Fischer-Speier esterification, strong acids like sulfuric acid can lead to low conversion rates (not exceeding 50%) and cause the reaction mixture to darken, especially at elevated temperatures (above 180°C).[1]
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Base Catalysts: Alkali catalysts, particularly solid-supported bases, have shown higher efficiency, with conversion rates reaching 95-98%.[1] Ensure the catalyst is not deactivated by moisture or other impurities in the reactants.
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Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For transesterification, temperatures are typically in the range of 120-180°C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition of the product.
Q2: The reaction mixture has turned dark, and the final product has a yellow tint. What is the cause and how can it be prevented?
Discoloration is a common issue, often indicative of side reactions or impurities.
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High Reaction Temperature: As mentioned, excessive heat, particularly with acid catalysts, can cause the reactants and products to decompose, leading to a darkened mixture.[1]
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Presence of Impurities: Impurities in the starting materials (salicylic acid or 3,3,5-trimethylcyclohexanol) can lead to colored byproducts. Ensure the purity of your reactants before starting the synthesis.
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Prevention:
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Optimize the reaction temperature to the lower end of the effective range.
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Consider using a milder catalyst.
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Ensure all reactants are of high purity.
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The final purification step, vacuum distillation, is essential for removing colored impurities and obtaining a water-white product.[1]
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Q3: How can I confirm the reaction is complete?
Monitoring the reaction progress is key to optimizing reaction time and preventing unnecessary heating that could lead to side products.
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Gas Chromatography (GC): This is a widely used method to monitor the disappearance of the limiting reactant (e.g., methyl salicylate). By taking small aliquots from the reaction mixture at different time points, you can track the conversion rate.
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Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used to visualize the consumption of starting materials and the appearance of the product spot.
Q4: What are the critical parameters for the purification of this compound by vacuum distillation?
Vacuum distillation is the standard method for purifying this compound to a high degree.
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Boiling Point and Pressure: this compound has a high boiling point at atmospheric pressure. Under reduced pressure, the boiling point is significantly lower, preventing thermal decomposition. A typical boiling point for this compound under vacuum is 161-165°C at 12 mmHg.
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Fractional Distillation: It is advisable to collect fractions during the distillation. An initial fraction will contain any low-boiling impurities, followed by the main fraction of high-purity this compound. A final fraction may contain higher-boiling impurities.
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Apparatus Integrity: Ensure your vacuum distillation setup is leak-free to maintain a stable, low pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for high-purity this compound?
There are two main synthesis routes:
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Transesterification: This method involves the reaction of a salicylic acid ester (like methyl salicylate or ethyl salicylate) with 3,3,5-trimethylcyclohexanol, typically under basic catalysis. This route is often favored for industrial production due to its high conversion rates and more environmentally friendly nature.
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Fischer-Speier Esterification: This is a direct esterification of salicylic acid with 3,3,5-trimethylcyclohexanol, usually catalyzed by a strong acid such as sulfuric acid.
Q2: What are the expected yield and purity for an optimized this compound synthesis?
With an optimized transesterification process using a suitable base catalyst, yields can be as high as 93%. The final product purity, after vacuum distillation, should be greater than 99%, with salicylic acid content below 0.5% and other impurities below 0.2%.
Q3: What are the common impurities in synthesized this compound?
Potential impurities can include:
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Unreacted starting materials: Salicylic acid, methyl salicylate, and 3,3,5-trimethylcyclohexanol.
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Byproducts from side reactions.
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Isomers of this compound (cis and trans forms are known to exist).
Q4: What analytical techniques are recommended for quality control of high-purity this compound?
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Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled with a mass spectrometer (MS) is the primary method for assessing purity and quantifying impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Feature | Transesterification | Fischer-Speier Esterification |
| Reactants | Methyl Salicylate/Ethyl Salicylate + 3,3,5-Trimethylcyclohexanol | Salicylic Acid + 3,3,5-Trimethylcyclohexanol |
| Typical Catalyst | Base (e.g., Potassium Carbonate, Sodium Hydroxide, Solid Bases) | Acid (e.g., Sulfuric Acid) |
| Reaction Temperature | 120 - 180°C | > 180°C |
| Reported Conversion Rate | 95 - 98% | < 50% |
| Advantages | High yield, milder conditions, more environmentally friendly | Direct, one-step process |
| Disadvantages | Requires removal of alcohol byproduct | Low conversion, harsh conditions, product discoloration |
Table 2: Example Reaction Conditions for Transesterification
| Parameter | Condition 1 | Condition 2 |
| Reactants | Methyl Salicylate, 3,3,5-Trimethylcyclohexanol | Methyl Salicylate, 3,3,5-Trimethylcyclohexanol |
| Catalyst | Potassium Carbonate, Tetrabutylammonium Bromide | CaO-Al2O3 Solid Superbase |
| Temperature | 180°C | 150 - 160°C |
| Reaction Time | 13 hours | Overnight |
| Conversion Efficiency | 97.2% | 97.7% |
| Final Yield | 81.1% | 93% |
| Purity (GC) | > 99% | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is based on a high-yield method using a solid base catalyst.
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Materials:
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Methyl salicylate
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3,3,5-trimethylcyclohexanol
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CaO-Al2O3 solid superbase catalyst
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Nitrogen gas supply
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Reaction vessel with stirring, heating, and distillation capabilities
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Procedure:
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In a 250 ml three-necked flask equipped with a mechanical stirrer and a distillation head, add 10.0 g of methyl salicylate, 17.0 g of 3,3,5-trimethylcyclohexanol, and 0.7 g of CaO-Al2O3 solid superbase.
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Purge the flask with dry nitrogen and maintain a nitrogen atmosphere.
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Stir the mixture at room temperature for 2 hours.
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Gradually heat the reaction mixture to 150-160°C and maintain this temperature overnight, continuously removing the methanol byproduct by distillation.
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Monitor the conversion of methyl salicylate using GC analysis.
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Once the reaction is complete (conversion > 97%), cool the mixture to below 60°C.
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Filter the catalyst from the reaction mixture.
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Purify the filtrate by vacuum distillation to obtain high-purity this compound.
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Protocol 2: Purification by Vacuum Distillation
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Apparatus:
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Round-bottom flask
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Short path distillation head with a condenser
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Receiving flasks
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Vacuum pump and pressure gauge
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Heating mantle with a stirrer
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Procedure:
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Transfer the crude this compound to the round-bottom flask.
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Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
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Begin stirring and gradually apply a vacuum, aiming for a pressure of approximately 12 mmHg.
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Once the desired pressure is stable, begin heating the flask.
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Collect any initial low-boiling fractions in a separate receiving flask.
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As the temperature approaches 161-165°C, change to a new receiving flask to collect the main this compound fraction.
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After the main fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.
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Protocol 3: Purity Analysis by Gas Chromatography (GC)
This is a general guideline for GC analysis of this compound.
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Instrumentation:
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Gas chromatograph with a flame ionization detector (FID).
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Capillary column suitable for the analysis of esters (e.g., DB-5MS or equivalent).
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GC Conditions (starting point):
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Injector Temperature: 280°C
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Oven Program: Start at 100°C (hold for 1 min), ramp at 15°C/min to 200°C, then ramp at 15°C/min to 280°C (hold for 7 min).
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Carrier Gas: Helium at a constant flow of 1 ml/min.
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Detector Temperature: 300°C
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Injection Volume: 1 µL (splitless mode)
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Sample Preparation:
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Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol or ethyl acetate).
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Dilute the synthesized this compound sample in the same solvent.
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Analysis:
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Inject the standard and sample solutions into the GC.
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Identify the this compound peak based on the retention time of the standard. Note that cis and trans isomers may appear as two separate peaks.
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Calculate the purity based on the area percentage of the this compound peak(s) relative to the total area of all peaks (excluding the solvent peak).
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Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Chemical reaction schemes for this compound synthesis.
References
Validation & Comparative
A Comparative Review of Natural and Synthetic UV Filters: A Focus on Homosalate
For Researchers, Scientists, and Drug Development Professionals
The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on the skin has led to the widespread use of sunscreen products. At the core of these formulations are UV filters, which can be broadly categorized as either natural (mineral/inorganic) or synthetic (chemical/organic). This guide provides a detailed comparative review of these two classes of UV filters, with a specific focus on the synthetic UVB filter, homosalate. We will delve into their mechanisms of action, performance metrics supported by experimental data, and their effects on cutaneous signaling pathways.
Mechanisms of UV Attenuation
Natural and synthetic UV filters protect the skin from UV radiation through distinct mechanisms.
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Natural (Mineral) UV Filters: Primarily zinc oxide (ZnO) and titanium dioxide (TiO2), function as physical blockers.[1][2] They form a barrier on the skin's surface that scatters and reflects UV radiation.[1][3] While traditionally known for reflecting UV rays, recent evidence shows they also absorb a significant portion of UV energy.[4]
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Synthetic (Chemical) UV Filters: This category includes a wide range of organic compounds, such as this compound, oxybenzone, and avobenzone. These molecules absorb UV radiation and convert it into a less harmful form of energy, typically heat, which is then released from the skin.
Performance and Efficacy: A Quantitative Comparison
The performance of a UV filter is assessed based on several key parameters, including its Sun Protection Factor (SPF), photostability, and the breadth of its UV protection (e.g., critical wavelength and UVA protection factor).
Table 1: Quantitative Comparison of UV Filter Performance
| Parameter | Natural UV Filters (Zinc Oxide, Titanium Dioxide) | Synthetic UV Filter (this compound) |
| Primary UV Protection | Broad-spectrum (UVA and UVB) | Primarily UVB |
| Peak UV Absorption | ZnO: ~370 nm, TiO2: ~330-350 nm | ~306 nm |
| SPF Contribution | High | Moderate (provides SPF 4.3 at 10% concentration) |
| Photostability | Generally considered highly photostable | Not photostable (loses 10% of its SPF protection in 45 minutes) |
| Critical Wavelength | Can achieve > 370 nm, indicating broad-spectrum protection | Lower, as it primarily absorbs in the UVB range. |
Safety and Biological Interactions
Beyond efficacy, the safety profile and biological interactions of UV filters are of paramount importance for researchers and drug development professionals.
Table 2: Safety and Biological Interaction Profile
| Aspect | Natural UV Filters (Zinc Oxide, Titanium Dioxide) | Synthetic UV Filter (this compound) |
| Skin Penetration | Minimal penetration beyond the stratum corneum for nanoparticles. | Systemic absorption has been demonstrated, with plasma concentrations exceeding FDA safety thresholds. |
| Endocrine Disruption Potential | Generally considered to have low potential. | In-vitro studies have shown estrogenic activity, activating estrogen receptors and promoting the proliferation of breast cancer cells. |
| Cellular Signaling | Can modulate signaling pathways related to photoaging, inflammation, and cell cycle. May induce oxidative stress. | Can regulate PI3K/AKT and MAPK signaling pathways, potentially affecting cell proliferation and invasion. |
| Regulatory Status | Generally Recognized as Safe and Effective (GRASE) by the FDA. | Permitted up to 15% in the US and was previously up to 10% in the EU. The SCCS now recommends a maximum of 0.5%. |
Experimental Protocols
Accurate and reproducible evaluation of UV filter performance is crucial. Below are summaries of key experimental protocols.
In Vitro Sun Protection Factor (SPF) Determination
Objective: To determine the SPF of a sunscreen formulation in a laboratory setting.
Methodology:
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Sample Preparation: A uniform film of the sunscreen product is applied to a substrate, typically a roughened polymethylmethacrylate (PMMA) plate, at a concentration of 0.75 to 2.0 mg/cm².
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UV-Vis Spectrophotometry: The transmittance of UV radiation through the sunscreen-coated plate is measured at 1 nm intervals from 290 nm to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.
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SPF Calculation: The absorbance values are used in the following equation, which incorporates the erythema action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)):
SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)10-A(λ)dλ
Where A(λ) is the monochromatic absorbance.
Photostability Testing
Objective: To assess the stability of a UV filter upon exposure to UV radiation.
Methodology:
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Initial Absorbance: The initial UV absorbance spectrum of the sunscreen film on a PMMA plate is measured as described for in vitro SPF testing.
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UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.
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Post-Irradiation Absorbance: The UV absorbance spectrum is measured again after irradiation.
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Analysis: The change in the absorbance spectrum is analyzed. A common metric is the Area Under the Curve (AUC) index, calculated as the ratio of the AUC after irradiation to the AUC before irradiation. An AUCI > 0.80 is often considered photostable.
Critical Wavelength (λc) and UVA Protection Factor (UVA-PF) Determination
Objective: To evaluate the breadth of UV protection, particularly in the UVA range.
Methodology:
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Absorbance Measurement: The absorbance spectrum of the sunscreen film is measured from 290 nm to 400 nm after a pre-irradiation dose.
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Critical Wavelength Calculation: The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm to λc is 90% of the integral from 290 nm to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad spectrum" claim in the US.
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UVA-PF Calculation: The in vitro UVA-PF is calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.
Signaling Pathway Diagrams
UV filters can interact with and modulate various cellular signaling pathways. The following diagrams illustrate some of these interactions.
Caption: Signaling pathways affected by synthetic and natural UV filters.
Caption: Experimental workflow for in vitro SPF and photostability testing.
Conclusion
Natural and synthetic UV filters offer distinct advantages and disadvantages. Natural filters like zinc oxide and titanium dioxide provide broad-spectrum, photostable protection with minimal skin penetration, making them a favorable choice from a safety perspective. However, aesthetic concerns such as a white cast can affect consumer compliance.
Synthetic filters, including this compound, can offer more elegant formulations but may lack the broad-spectrum coverage and photostability of their mineral counterparts. Furthermore, concerns regarding systemic absorption and potential endocrine-disrupting effects of some synthetic filters, like this compound, are prompting regulatory bodies to re-evaluate their permissible concentrations in cosmetic products. For researchers and drug development professionals, a thorough understanding of the performance, safety, and biological interactions of different UV filters is essential for the development of safe and effective sun protection products. The choice of UV filter should be based on a comprehensive evaluation of efficacy data, safety profiles, and the specific requirements of the target formulation.
References
Evaluating the environmental impact of homosalate compared to biodegradable alternatives
A deep dive into the environmental profiles of the common UV filter homosalate and its emerging biodegradable counterparts reveals a trade-off between persistence and data availability. While this compound's environmental impact is increasingly documented, comprehensive data on the ecotoxicity of some newer, biodegradable alternatives remains less accessible.
This compound, a widely used chemical UV filter, has come under scrutiny for its environmental persistence and potential to bioaccumulate in aquatic organisms. In contrast, a new generation of sunscreen ingredients is being developed with biodegradability as a key design feature. This guide provides a comparative analysis of the environmental impact of this compound against three such alternatives: ecamsule (Mexoryl SX), bemotrizinol (Tinosorb S), and avobenzone, based on available scientific data.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data on the biodegradability, bioaccumulation potential, and aquatic toxicity of this compound and the selected alternatives.
| Compound | Test Guideline | Biodegradation Percentage | Interpretation |
| This compound | OECD 301F (extended) | 62% after 60 days[1] | Inherently biodegradable, but not readily biodegradable. |
| Avobenzone | OECD 302/ISO 11734 | Not readily biodegradable[2] | Degrades rapidly in the presence of UV light (photodegradation). |
| Ecamsule (Mexoryl SX) | Not Found | Data not publicly available. | - |
| Bemotrizinol (Tinosorb S) | Not Found | Data not publicly available. | - |
Table 1: Biodegradability Data. This table compares the biodegradability of this compound and its alternatives based on OECD 301 guidelines, which assess the readiness of a substance to be broken down by microorganisms.
| Compound | Test Type | Organism | Value (L/kg) | Bioaccumulation Potential |
| This compound | Predicted BCF | Fish | 5,387[3] | High |
| Measured BAF | Red Swamp Crayfish | 991 ± 569[3] | Moderate | |
| Avobenzone | Laboratory BCF | Not Specified | 1,807 | High |
| Estimated BCF | Fish | 113 | Low | |
| Ecamsule (Mexoryl SX) | Estimated BCF | Fish | 3 | Low |
| Bemotrizinol (Tinosorb S) | Not Found | - | Data not publicly available. | Low (based on qualitative statements)[4] |
Table 2: Bioaccumulation Potential. This table presents the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) values, which indicate the potential for a chemical to accumulate in aquatic organisms.
| Compound | Test Guideline | Organism | Endpoint | Value (mg/L) | Toxicity Classification |
| This compound | Not Specified | Not Specified | 48-hour LC50 | 2.4 | Toxic |
| Avobenzone | ECHA Report | Daphnia magna | 48-hour EC50 | > 0.03 | - |
| Ecamsule (Mexoryl SX) | Not Found | - | - | Data not publicly available. | - |
| Bemotrizinol (Tinosorb S) | Not Found | - | - | Data not publicly available. | Low (based on qualitative statements) |
Table 3: Aquatic Toxicity. This table shows the acute toxicity of the compounds to aquatic organisms, with EC50 (median effective concentration) and LC50 (median lethal concentration) values.
Experimental Protocols
The data presented in the comparison tables are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the data is reliable and comparable across different studies and substances.
OECD 301: Ready Biodegradability
This series of tests evaluates the potential of a chemical to be readily biodegradable in an aerobic aqueous environment. The tests involve exposing the test substance to microorganisms from sources like activated sludge and measuring the extent of its degradation over a 28-day period. Degradation is typically measured by the consumption of oxygen (in respirometric tests like OECD 301F) or the disappearance of dissolved organic carbon (DOC). A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical oxygen demand) within a 10-day window during the 28-day test.
OECD 305: Bioaccumulation in Fish
This guideline details the procedure for determining the bioconcentration factor (BCF) in fish. The test involves exposing fish to the test substance in water under controlled laboratory conditions. The concentration of the substance is measured in the fish tissue and the water over time to determine the uptake and depuration rates. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF value indicates a high potential for bioaccumulation.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, and the result is expressed as the EC50, which is the concentration that causes immobilization in 50% of the test organisms.
OECD 203: Fish, Acute Toxicity Test
This guideline is used to determine the acute lethal toxicity of a substance to fish. Fish are exposed to different concentrations of the test substance for a period of 96 hours. The number of dead fish is recorded at specified intervals, and the LC50, the concentration that is lethal to 50% of the fish, is calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of environmental impact assessment and the experimental processes, the following diagrams are provided.
Discussion
The available data indicates that this compound poses a higher environmental risk compared to the biodegradable alternatives for which data is available. Its low biodegradability and high predicted bioaccumulation potential are significant concerns. While a measured BAF in crayfish is lower than the predicted fish BCF, it still suggests a moderate potential for accumulation in aquatic life.
Avobenzone, while not readily biodegradable under standard test conditions, shows rapid photodegradation, which could mitigate its persistence in sunlit surface waters. However, its bioaccumulation potential is uncertain, with conflicting data reported.
Ecamsule (Mexoryl SX) appears to be a promising alternative from an environmental perspective, with a very low estimated BCF, suggesting a low potential for bioaccumulation. However, the lack of publicly available data on its biodegradability and aquatic toxicity is a significant data gap that prevents a complete assessment.
Conclusion
The evaluation of the environmental impact of sunscreen ingredients is a complex process that requires a comprehensive set of data from standardized tests. Based on the currently available information, this compound presents a greater environmental concern due to its persistence and bioaccumulation potential compared to the alternatives discussed.
However, the major challenge in conducting a complete and objective comparison is the lack of publicly available, quantitative environmental data for some of the newer, biodegradable alternatives like ecamsule and bemotrizinol. While these compounds are designed to be more environmentally friendly, a thorough evaluation of their ecotoxicological profiles is necessary to confirm their safety. For researchers and professionals in drug development, this highlights the importance of not only designing for biodegradability but also ensuring that comprehensive environmental safety assessments are conducted and the data made accessible to the scientific community. The move towards more environmentally sustainable sunscreens is a positive development, but it must be supported by transparent and robust scientific evidence.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. Bioaccumulation and Measured Concentrations of UV Filters in Biota - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
A Comparative Analysis of Homosalate's Photostability Against Next-Generation UV Absorbers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the photostability of key UV filters, supported by experimental data and detailed methodologies.
The efficacy and safety of sunscreen formulations are paramount in protecting against the deleterious effects of ultraviolet (UV) radiation. A critical determinant of a sunscreen's performance over time is the photostability of its constituent UV absorbers. This guide provides a comparative analysis of the photostability of homosalate, a widely used UVB filter, with that of next-generation UV absorbers, specifically bemotrizinol (Tinosorb S) and bisoctrizole (Tinosorb M). This comparison is supported by available quantitative data, detailed experimental protocols for assessing photostability, and a visual representation of the experimental workflow.
Data Presentation: Quantitative Photostability Comparison
The following table summarizes the available quantitative data on the photostability of this compound, bemotrizinol, and bisoctrizole. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.
| UV Absorber | Chemical Name | Photostability Data | Experimental Conditions/Notes |
| This compound | 3,3,5-Trimethylcyclohexyl salicylate | ~10% loss of SPF protection in 45 minutes[1] | In-vitro study measuring SPF reduction over time. |
| Bemotrizinol | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | No degradation peaks observed after photolytic and thermal stress[2][3] | High-Performance Liquid Chromatography (HPLC) analysis after exposure to UV and heat.[2][3] |
| >98% of the substance remains intact after exposure to 50 MEDs (Minimal Erythemal Doses) | Specific in-vivo or in-vitro test conditions for this data point are not fully detailed in the available literature. | ||
| Bisoctrizole | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol | Described as having "very good photostability" and a stabilizing effect on other UV filters | Quantitative degradation percentages from standardized tests are not readily available in the public domain. Its performance is often highlighted by its ability to prevent the photodegradation of other less stable filters. |
Experimental Protocols: Assessing UV Absorber Photostability
The evaluation of a UV absorber's photostability is crucial for ensuring the long-term efficacy of a sunscreen product. The internationally recognized standard for in-vitro determination of sunscreen UVA photoprotection is ISO 24443:2021. The following is a detailed methodology based on this standard for assessing the photostability of UV filters within a sunscreen formulation.
Objective: To determine the change in UV absorbance of a sunscreen formulation after a controlled dose of UV radiation, thereby assessing the photostability of the contained UV filters.
Materials and Equipment:
-
Solar simulator with a controlled UV output compliant with ISO 24443 specifications.
-
UV-Vis Spectrophotometer equipped with an integrating sphere.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive displacement pipette or syringe for precise application of the sunscreen.
-
Glove or finger cot for spreading the sample.
-
Analytical balance.
Procedure:
-
Sample Preparation: A precise amount of the sunscreen formulation (typically 0.75 mg/cm²) is applied to the roughened surface of a PMMA plate.
-
Sample Spreading: The sunscreen is spread evenly across the entire surface of the plate using a gloved finger or finger cot with consistent pressure to achieve a uniform film.
-
Drying/Equilibration: The prepared plate is left in the dark at a controlled temperature for a specified period (e.g., 30 minutes) to allow the film to stabilize.
-
Initial Absorbance Measurement (Pre-irradiation): The initial UV absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer across the range of 290 to 400 nm.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial in-vitro SPF and UVA protection factor of the product.
-
Post-irradiation Absorbance Measurement: After irradiation, the UV absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.
-
Data Analysis: The pre- and post-irradiation absorbance spectra are compared. The percentage of degradation or the retention of absorbance at key wavelengths (e.g., the λmax of the UV absorber) is calculated to quantify the photostability. A photostable formulation will show minimal change between the two spectra.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the photostability of a sunscreen formulation according to the ISO 24443 standard.
Conclusion
The available data strongly indicates that next-generation UV absorbers like bemotrizinol and bisoctrizole offer significantly enhanced photostability compared to this compound. Bemotrizinol, in particular, demonstrates exceptional resistance to photodegradation. While this compound can be a useful solvent in sunscreen formulations, its inherent lack of photostability necessitates careful formulation with photostabilizers to ensure sustained protection. For the development of highly stable, broad-spectrum sunscreens, researchers and formulators should consider the superior photostability profiles of next-generation UV filters like bemotrizinol and bisoctrizole. The standardized protocol outlined in this guide provides a robust framework for the empirical evaluation of UV filter photostability, enabling the development of more effective and reliable sun protection products.
References
Unraveling the Metabolic Fate of Homosalate Isomers in Humans: A Comparative Toxicokinetic Analysis
For Immediate Release
A comprehensive review of recent human studies reveals significant differences in the toxicokinetic profiles of homosalate (HMS) isomers, a common UV filter in sunscreens and personal care products. These findings, detailed below, underscore the necessity of isomer-specific evaluation in exposure and risk assessment. The data presented here, compiled from peer-reviewed research, provides a comparative guide for researchers, scientists, and drug development professionals.
Key Toxicokinetic Parameters of this compound Isomers
This compound is commercially available as a mixture of cis- and trans-isomers. Recent human studies have demonstrated that these isomers exhibit distinct absorption, metabolism, and excretion characteristics following both oral and dermal exposure.
| Parameter | Route of Administration | cis-Homosalate (cHMS) | trans-Homosalate (tHMS) | Key Findings & Citations |
| Bioavailability | Oral | ~10-fold lower than tHMS | Higher than cHMS | The oral bioavailability of cis-HMS is significantly lower than that of trans-HMS.[1][2][3][4] |
| Dermal | ~2-fold lower than tHMS | Higher than cHMS | Following dermal application, the bioavailability of cis-HMS was found to be approximately half that of trans-HMS.[1] | |
| Peak Plasma Concentration (Tmax) | Oral | 1-2 hours post-dose | 1-2 hours post-dose | Maximum plasma concentrations for both isomers and their metabolites are reached relatively quickly after oral ingestion. |
| Dermal | Markedly later than oral | Markedly later than oral | The skin acts as a reservoir, leading to delayed and prolonged systemic absorption after dermal application. | |
| Elimination Half-Life (t1/2) | Dermal | ~24 hours | ~24 hours | The terminal elimination half-lives for both parent isomers and their metabolites are approximately 24 hours after dermal exposure. |
| Urinary Excretion Fraction (Fue) | Oral | 0.045% (metabolites) | 6.4% (metabolites) | The total urinary excretion of metabolites derived from trans-HMS is about two orders of magnitude higher than for those from cis-HMS after oral administration. |
| Metabolism | Both | Oxidized to hydroxylated and carboxylic acid metabolites. | Oxidized to hydroxylated and carboxylic acid metabolites. | Both isomers undergo phase I metabolism to form various oxidative metabolites. Specific metabolites have been identified for each isomer. |
| Oral | Formation of oxidized metabolites is two orders of magnitude lower than for tHMS. | Formation of oxidized metabolites is significantly higher than for cHMS. | The formation of oxidized metabolites from trans-HMS is substantially greater than from cis-HMS following oral intake. | |
| Key Metabolites | Both | cis-HMS-CA, 3OH-cHMS, HMS-CA 5 (cis-specific) | tHMS-CA, 3OH-tHMS | Specific carboxylic acid (CA) and hydroxylated (OH) metabolites have been identified and quantified for each isomer. |
Experimental Protocols
The data presented is primarily derived from human biomonitoring studies involving oral and dermal administration of this compound. The methodologies employed in these key studies are outlined below.
Human Biomonitoring Study: Oral Administration
-
Study Design: A single oral dose of either a cis-rich or a trans-rich this compound isomer mixture was administered to volunteers.
-
Participants: Four healthy volunteers (two male, two female) participated in the studies.
-
Dosing: Volunteers received a single oral dose of this compound ranging from 98.2 to 149.1 µg/kg of body weight. To investigate isomer-specific metabolism, both a cis-rich (89.8% cis, 10.2% trans) and a trans-rich mixture were studied with a washout period between doses.
-
Sample Collection: Plasma and urine samples were collected at specified intervals pre- and post-dosing for up to 96 hours.
-
Analytical Method: Parent this compound isomers and their hydroxylated and carboxylic acid metabolites were quantified using a sensitive online solid-phase extraction-liquid chromatography-tandem mass spectrometry (online-SPE-LC–MS/MS) method with isotope dilution analysis.
Human Biomonitoring Study: Dermal Administration
-
Study Design: Volunteers applied a commercial sunscreen containing 10% this compound to their entire body under typical use conditions.
-
Participants: Four volunteers participated in the dermal application study.
-
Dosing: A single whole-body application of a commercial sunscreen resulted in a this compound dose of 18–40 mg/kg of body weight.
-
Sample Collection: Plasma and urine samples were collected over a period of 96 hours after the sunscreen application.
-
Analytical Method: The same online-SPE-LC–MS/MS method used in the oral studies was employed for the quantification of this compound isomers and their metabolites in plasma and urine samples.
Visualizing the Scientific Process
To better illustrate the methodologies and metabolic processes, the following diagrams are provided.
References
- 1. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Guiding Researchers: Proper Disposal Procedures for Homosalate
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols extends beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of homosalate, ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling information. General precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile or rubber gloves, and a laboratory coat[1][2].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][3].
-
Spill Management: In the event of a spill, contain the material with an inert absorbent such as sand, earth, or vermiculite[1]. The absorbed material should be placed into a suitable, labeled container for chemical waste disposal. Prevent the spillage from entering drains.
II. Waste Characterization and Regulatory Compliance
Proper disposal begins with correctly identifying the waste stream. While this compound itself is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal method is determined by the overall characteristics of the waste mixture.
A waste material is classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. The solvent used with this compound will often determine the hazardous nature of the waste solution. For instance, if this compound is dissolved in a flammable solvent, the resulting mixture is considered hazardous waste.
Laboratory operations in the United States are governed by the Environmental Protection Agency (EPA), with specific regulations such as Subpart K providing alternative standards for managing hazardous waste at academic laboratories. It is imperative to follow all federal, state, and local regulations for waste disposal.
III. Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of this compound waste. This protocol must be adapted to comply with the specific requirements of your institution.
-
Containerization:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, chemically compatible container that can be securely sealed.
-
Do not mix incompatible chemicals. Ensure waste is segregated appropriately.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and any solvents present.
-
The label should also indicate the associated hazards (e.g., ignitable).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area has secondary containment, such as placing the waste container inside a larger, chemically resistant bin to contain potential leaks or spills.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority to arrange for waste pickup. They will provide specific instructions for collection and transport.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Empty containers should be managed according to institutional guidelines, which may involve triple rinsing before recycling or disposal through an approved waste management facility.
-
IV. Data Presentation: this compound Properties
The following table summarizes key data for this compound, providing a useful reference for its chemical and physical properties.
| Property | Value |
| CAS Number | 118-56-9 |
| Molecular Weight | 262.36 g/mol |
| Appearance | Colorless Liquid |
| Flash Point | 212°F (100°C) |
| Vapor Pressure | 0.0000004 kPa (at 25°C) |
| NFPA Health Rating | 1 - 2 (Slight to Moderate) |
| NFPA Flammability Rating | 0 - 2 (Minimal to Moderate) |
| NFPA Reactivity Rating | 0 (Minimal) |
(Data sourced from multiple Safety Data Sheets)
V. Mandatory Visualization: Disposal Workflow
The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
